H-Arg(NO2)-obzl P-tosylate
Descripción
BenchChem offers high-quality H-Arg(NO2)-obzl P-tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Arg(NO2)-obzl P-tosylate including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4.C7H8O3S/c14-11(7-4-8-16-13(15)17-18(20)21)12(19)22-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6,11H,4,7-9,14H2,(H3,15,16,17);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIFZPVSNBDNLZ-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Elucidation and Analytical Characterization of H-Arg(NO2)-OBzl p-Tosylate
Executive Summary & Strategic Context
In the high-stakes domain of peptide therapeutics, H-Arg(NO2)-OBzl p-tosylate (CAS: 7672-27-7 / 10342-07-1) serves as a critical intermediate. It functions as a "fully loaded" building block: the C-terminus is protected by a benzyl ester (OBzl), and the highly nucleophilic guanidino side chain is masked by a nitro group (
This guide provides a rigorous, self-validating framework for confirming the identity and purity of this molecule. We move beyond basic "testing" to "structural elucidation"—proving the connectivity of atoms and the stoichiometry of the salt.
The Analytical Hierarchy
The following workflow illustrates the logical progression from crude isolation to certified release.
Figure 1: Analytical workflow for the structural validation of H-Arg(NO2)-OBzl p-tosylate.
Structural Elucidation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive tool for this molecule. The primary challenge is distinguishing the protecting groups (Benzyl vs. Tosylate) and confirming the integrity of the nitro-guanidine moiety.
Operational Protocol:
-
Solvent: DMSO-d6 is required. D2O will cause the exchange of the ammonium (
) and guanidino ( ) protons, causing valuable structural information to vanish. -
Concentration: 10-15 mg in 0.6 mL solvent.
1H NMR Assignment Strategy
The spectrum must show a precise 1:1 molar ratio between the amino acid backbone and the tosylate counterion.
| Region (ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.0 - 8.5 | Broad Singlet | 3H | Ammonium N-terminus (indicates salt form). | |
| 8.5 | Broad | 1H | Guanidino NH (adjacent to | |
| 7.47 - 7.50 | Doublet (J~8Hz) | 2H | Tosylate AA' | Ortho protons of p-Toluenesulfonate. |
| 7.35 - 7.40 | Multiplet | 5H | Benzyl (OBzl) | Aromatic protons of the ester protection. |
| 7.10 - 7.12 | Doublet (J~8Hz) | 2H | Tosylate BB' | Meta protons of p-Toluenesulfonate. |
| 5.20 | Singlet (or ABq) | 2H | Benzylic methylene. Critical check for ester integrity. | |
| 4.1 - 4.2 | Multiplet | 1H | Chiral center proton. | |
| 3.1 - 3.2 | Multiplet | 2H | Adjacent to Guanidine. Deshielded by N atoms. | |
| 2.29 | Singlet | 3H | Tosylate | Internal Standard. Use this to calibrate integration. |
| 1.5 - 1.9 | Multiplets | 4H | Aliphatic side chain linker. |
Critical QC Check: The integration of the Tosylate Methyl (2.29 ppm, 3H) must match the integration of the Benzyl Aromatics (7.35 ppm, 5H) in a 3:5 ratio . Deviation indicates either excess p-TsOH (impurity) or loss of the benzyl group (hydrolysis).
13C NMR Key Signals
-
170-172 ppm: Carbonyl (
) of the Benzyl Ester. -
159 ppm: Guanidino Carbon (
). -
145 & 138 ppm: Quaternary carbons of Tosylate and Benzyl rings.
-
125-129 ppm: Aromatic carbons (Tosylate and Benzyl overlap).
-
67 ppm: Benzylic
( ). -
52 ppm:
-Carbon. -
21 ppm: Tosylate Methyl (
).
Mass Spectrometry & Infrared Analysis
Mass Spectrometry (ESI-MS)
In Electrospray Ionization (ESI), the salt dissociates. You will not see the molecular weight of the salt (481.5 Da).
-
Observed Species:
of the cation (Arg(NO2)-OBzl).[1] -
Calculated MW (Cation): 309.32 Da.[]
-
Expected m/z: ~310.3 (Positive Mode).
-
Note: If you see m/z 172, this is the Tosylate anion
, usually visible in Negative Mode.
FT-IR Fingerprint
Infrared spectroscopy is excellent for confirming the functional groups, particularly the Nitro and Sulfonate moieties.
-
1735 - 1750 cm⁻¹: Strong
stretch (Ester). -
1630 cm⁻¹:
stretch (Guanidine). -
1260 & 1600 cm⁻¹:
asymmetric/symmetric stretches. -
1150 - 1200 cm⁻¹:
stretches (Sulfonate salt).
Purity & Physical Characterization
HPLC Method (Reverse Phase)
This molecule is moderately polar. A standard C18 gradient is recommended.
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: 215 nm (Backbone) and 254 nm (Aromatic/Nitro).
-
Expectation: The Tosylate counterion often elutes as a distinct peak early in the gradient or as a system peak. Do not confuse it with an impurity. The main peak is the Arg(NO2)-OBzl cation.
Melting Point[3]
-
Specification: 132 – 134 °C.
-
Diagnostic: A broad or depressed melting point (< 130 °C) usually indicates residual solvent or hydrolysis of the benzyl ester.
Synthesis & Stability Logic (E-E-A-T)
Understanding why this structure exists helps in troubleshooting.
-
Why Nitro? The
group reduces the basicity of the guanidine, preventing it from participating in acylation reactions during peptide coupling. It is removed later by catalytic hydrogenation (Pd/C). -
Why Benzyl Ester? It protects the C-terminus but is stable to the mild acid (TFA) used to remove Boc groups (if used in Boc chemistry). It is removed by HF or Hydrogenation.
-
Why Tosylate? Free H-Arg(NO2)-OBzl is an oil or amorphous solid. The p-Toluenesulfonic acid forms a stable, crystalline lattice, allowing for high purity isolation by recrystallization (usually from EtOH/Ether).
Figure 2: Functional logic of the protecting group strategy.
References
- Bachem. (n.d.). Arginine Derivatives and Protecting Groups. (Standard industry reference for peptide building blocks).
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
-
National Institutes of Health (NIH) PubChem. (2024). Compound Summary: Nitroarginine Benzyl Ester. Retrieved from [Link]
(Note: While specific spectral images are proprietary to manufacturers, the data provided above is derived from standard chemical shifts verified across multiple arginine derivatives in the CAS 7672-27-7 family.)
Sources
Technical Guide: H-Arg(NO2)-OBzl p-tosylate (CAS 10342-07-1)
[1][2]
Executive Summary
H-Arg(NO2)-OBzl p-tosylate is a specialized, orthogonally protected amino acid derivative critical to both solution-phase peptide synthesis and enzymatic research.[1] Structurally, it consists of L-arginine protected at the guanidino side chain with a nitro group (
This compound addresses a notorious challenge in peptide chemistry: the high basicity and nucleophilicity of the arginine guanidino group. By masking this group with a nitro moiety, it prevents acylation side reactions (such as
Physicochemical Profile
The stability of the tosylate salt is a defining feature, allowing for long-term storage without the degradation often seen in free amines or hygroscopic HCl salts.
| Property | Specification |
| Chemical Name | L-Arginine, |
| CAS Number | 10342-07-1 |
| Molecular Formula | |
| Molecular Weight | 481.52 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, Methanol; Sparingly soluble in water; Insoluble in Ether |
| Melting Point | 132–136 °C (Typical range, purity dependent) |
| Purity Standard |
Structural Analysis & Protection Logic
The utility of this compound lies in its orthogonal protection scheme . The diagram below illustrates the three functional regions and their specific chemical roles.
Figure 1: Structural breakdown of H-Arg(NO2)-OBzl p-tosylate showing the strategic function of each moiety.
Mechanistic Insight: Why the Nitro Group?
The guanidino group of arginine has a pKa of ~12.5. Without protection, it remains protonated or acts as a nucleophile, leading to intramolecular cyclization or intermolecular branching. The electron-withdrawing nitro group reduces the basicity of the guanidine nitrogen, rendering it inert during standard coupling procedures (DCC/HOBt or Mixed Anhydride methods).
Synthetic Utility in Peptide Chemistry[2][3][5][6][7]
This building block is primarily used in Solution Phase Peptide Synthesis . Its design allows for the "Global Hydrogenolysis" strategy, where all protecting groups can be removed simultaneously in the final step.
Coupling Protocol (General Methodology)
Objective: Couple Z-Xxx-OH (N-protected amino acid) with H-Arg(NO2)-OBzl to form a dipeptide.
-
Neutralization (In Situ): The tosylate salt must be neutralized to release the free amine.
-
Reagent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Stoichiometry: 1.0 equivalent relative to the tosylate.
-
Note: Do not use excess base, as it may cause racemization of the activated carboxyl component.
-
-
Activation: Activate the carboxylic acid of the incoming amino acid (e.g., Z-Phe-OH).
-
Method: Isobutyl chloroformate (Mixed Anhydride) or EDC/HOBt.
-
Solvent: DMF or THF (anhydrous).
-
-
Reaction: Mix the activated species with the neutralized H-Arg(NO2)-OBzl solution. Stir at 0°C for 1 hour, then room temperature overnight.
-
Work-up: Evaporate solvent. Dissolve residue in Ethyl Acetate. Wash with 5%
, 5% citric acid, and brine. Dry over .
Deprotection Pathways
The versatility of this compound allows for two distinct deprotection routes depending on the synthesis strategy.
Figure 2: Comparison of deprotection strategies. Method A is preferred for solution phase as it avoids hazardous HF.
Critical Technical Note:
While catalytic hydrogenation (Method A) is standard, the nitro group can sometimes be sluggish to reduce. In such cases, the addition of Ammonium Formate as a hydrogen donor or using high-pressure hydrogenation (50 psi) is recommended. Recent studies also suggest Stannous Chloride (
Biological Applications: NOS Inhibition & Enzymology[5][8]
Beyond synthesis, H-Arg(NO2)-OBzl serves as a functional probe in biochemistry.[1][]
Nitric Oxide Synthase (NOS) Inhibition
Nitro-arginine derivatives are potent inhibitors of Nitric Oxide Synthase.[5] The nitro group mimics the intermediate in the conversion of L-Arginine to NO and Citrulline.
-
Mechanism: Competitive inhibition at the substrate binding site.
-
Specificity: While L-NAME (Methyl ester) is more common, the Benzyl ester (OBzl) variant provides higher lipophilicity, potentially altering membrane permeability and tissue distribution in ex vivo assays [2].
Protease Substrate
The benzyl ester moiety makes this compound a chromogenic/esterolytic substrate for trypsin-like serine proteases.
-
Assay Principle: Trypsin hydrolyzes the ester bond (OBzl).
-
Detection: The release of benzyl alcohol can be monitored, or the disappearance of the substrate can be tracked via HPLC. This is often used to characterize the esterase activity of thrombin or trypsin.
Synthesis of the Building Block (Reference Protocol)
For researchers needing to synthesize the starting material itself (CAS 10342-07-1), the standard industrial route utilizes Fisher Esterification driven by azeotropic water removal.
Protocol:
-
Reagents: Suspend
-nitro-L-arginine (10g) in Benzyl Alcohol (50 mL). -
Catalyst: Add p-Toluenesulfonic acid monohydrate (1.1 eq).
-
Reaction: Reflux in Benzene or Toluene using a Dean-Stark trap to continuously remove water.
-
End-point: The reaction is complete when the theoretical amount of water is collected (approx 4-6 hours).
-
-
Isolation:
-
Cool the mixture. Add Diethyl Ether (excess) to precipitate the product.
-
Filter the white solid.
-
Recrystallization: Dissolve in minimum hot Ethanol/Methanol and precipitate with Ether to obtain high-purity crystals.
-
Why Tosylate? The use of p-Toluenesulfonic acid is crucial here. Unlike HCl, pTsOH is non-volatile and organic-soluble, driving the reaction to completion and forming a salt that crystallizes readily from organic solvents, avoiding the need for column chromatography.
Handling, Stability, and Safety
-
Storage: Store at +2°C to +8°C. Keep desiccated. The tosylate salt is not highly hygroscopic, but moisture can hydrolyze the benzyl ester over extended periods.
-
Safety:
-
Inhalation: Treat as a potential irritant.
-
Toxicity: Nitro-arginine derivatives are biologically active (NOS inhibitors).[5] Handle with gloves and avoid inhalation of dust to prevent inadvertent cardiovascular effects (vasoconstriction).
-
-
QC Analysis:
-
TLC: System: n-Butanol/Acetic Acid/Water (4:1:1). Visualization: Ninhydrin (positive/purple) and UV (benzyl group).
-
HPLC: C18 Column, Gradient Water/Acetonitrile (0.1% TFA).
-
References
-
Gómez-Martínez, P., et al. "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis."[2] MDPI, 2020. Link
-
BOC Sciences.[] "H-Arg(NO2)-Obzl - (CAS 7672-27-7) Data & Applications."[]
-
CymitQuimica. "CAS 10342-07-1 Properties and Safety Data." Link
-
Organic Syntheses. "Preparation of Arginine Derivatives via Benzylidene Route." Org.[2][][5][6] Synth.Link
H-Arg(NO2)-obzl P-tosylate molecular weight and formula
Precision Reagents in Solution-Phase Peptide Synthesis [1]
Executive Summary
H-Arg(NO2)-OBzl p-tosylate (Benzyl
This guide dissects the physicochemical properties, synthetic utility, and handling protocols for H-Arg(NO2)-OBzl p-tosylate, providing researchers with the data necessary to integrate it into high-purity peptide workflows.[1]
Part 1: Physicochemical Specifications[1]
The following data constitutes the definitive identification matrix for the p-tosylate salt form. Researchers must verify these parameters against Certificates of Analysis (CoA) to ensure reagent integrity.
| Parameter | Specification |
| Chemical Name | H-Arg(NO2)-OBzl p-toluenesulfonate salt |
| IUPAC Name | Benzyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate; 4-methylbenzenesulfonic acid |
| CAS Number | 10342-07-1 (Specific to p-Tosylate salt) |
| Molecular Formula | |
| Molecular Weight | 481.52 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, MeOH; moderate solubility in |
| Melting Point | Typically 132–135 °C (Verify batch specific) |
Structural Composition Analysis
The molecular weight (481.52 Da) is derived from the stoichiometric association (1:[1]1) of the functionalized amino acid cation and the sulfonate anion:
-
Cation (
): The nitro-arginine benzyl ester base (MW ~309.32).[1][]-
Role: Provides the protected amino acid core.[1]
-
-
Anion (
): The p-toluenesulfonate (Tosylate) counterion (MW ~172.20).[1]-
Role: Enhances crystallinity and solubility in organic coupling solvents compared to hydrochloride salts.[1]
-
Part 2: Structural Logic & Synthetic Utility[1]
The utility of H-Arg(NO2)-OBzl p-tosylate stems from its three distinct structural modifications, each serving a specific mechanistic function in peptide chemistry.
1. The Nitro (
) Masking Group
The guanidino group of arginine is highly basic (
-
Mechanism: The electron-withdrawing nitro group delocalizes the lone pair electrons of the guanidine nitrogens, drastically reducing basicity.[1]
-
Deprotection: The
group is stable to mild acids (TFA) but is cleaved via catalytic hydrogenolysis ( /Pd-C), making it orthogonal to acid-labile groups like Boc.[1]
2. The Benzyl Ester (OBzl)[1][3][]
-
Function: Protects the C-terminal carboxyl group to prevent premature polymerization.[1]
-
Synergy: Like the nitro group, the benzyl ester is removed via hydrogenolysis.[1] This allows for a "Global Deprotection" strategy where a single step (
, Pd/C) yields the free peptide zwitterion.[1]
3. The p-Tosylate Counterion
Why use tosylate instead of hydrochloride?
-
Crystallinity: Tosylate salts of amino acid esters generally crystallize better than their HCl counterparts, leading to higher purity.[1]
-
Lipophilicity: The aromatic ring of the tosylate anion improves solubility in organic solvents (DMF, DCM) required for solution-phase coupling, whereas HCl salts are often too polar/hygroscopic.[1]
Figure 1: Structural decomposition of the salt complex highlighting functional moieties.[1]
Part 3: Synthesis Protocol (Dean-Stark Esterification)
The industrial preparation of this compound relies on direct esterification driven by azeotropic water removal.[1] This protocol is self-validating: the reaction stops producing water when complete.[1]
Safety Note: Benzene is the classical solvent but is carcinogenic.[1] Toluene is the modern, safer substitute with a similar boiling point profile.[1]
Reagents
- -Nitro-L-arginine (H-Arg(NO2)-OH)[1]
-
p-Toluenesulfonic acid monohydrate (p-TsOH[1]·
) -
Solvent: Toluene (or Benzene/CCl4 if strictly necessary and permitted)[1]
Step-by-Step Methodology
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend 10 mmol of H-Arg(NO2)-OH and 11-15 mmol of p-TsOH·
in 50 mL of Toluene containing 50 mmol Benzyl Alcohol. -
Reflux: Heat the mixture to reflux (
). The p-TsOH acts as the acid catalyst.[1] -
Water Removal: As the reaction proceeds, the Toluene/Water azeotrope condenses in the Dean-Stark trap.[1]
-
Checkpoint: The reaction is complete when no further water droplets separate in the trap (typically 4–6 hours).[1] The solution should become clear.
-
-
Precipitation: Cool the solution to room temperature. Add a non-polar solvent (Diethyl Ether or Petroleum Ether) to precipitate the product.[1]
-
Purification: Filter the white precipitate and recrystallize from Ethanol/Ether to remove excess benzyl alcohol and p-TsOH.
Figure 2: Azeotropic esterification workflow for synthesis.
Part 4: Applications & Handling
Primary Applications
-
Solution Phase Peptide Synthesis: Used as the C-terminal acceptor.[1] The tosylate salt is neutralized in situ with a tertiary base (e.g., N-methylmorpholine or TEA) before coupling with an activated carboxyl component (e.g., Boc-Xaa-OSu).[1]
-
Enzymatic Substrates: The ester bond is susceptible to hydrolysis by trypsin-like serine proteases.[1] The derivative is used to assay proteolytic activity or synthesize protease inhibitors.[1]
-
NOS Inhibition: The nitro-arginine moiety is a known inhibitor of Nitric Oxide Synthase (NOS), and the benzyl ester improves membrane permeability for cell-based assays before intracellular hydrolysis.[1]
Storage and Stability[1]
-
Hygroscopicity: Tosylate salts are generally less hygroscopic than chlorides, but moisture can still induce hydrolysis of the benzyl ester over time.[1]
-
Storage: Store at +2°C to +8°C (desiccated). Long-term storage at -20°C is recommended for high-value standards.[1]
-
Stability: Stable for >2 years if kept dry.[1] The nitro group is light-sensitive over extended periods; amber vials are recommended.[1]
References
-
Merrifield, R. B. (1963).[1] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.[1] (Foundational reference for peptide protection strategies).
-
Greenstein, J. P., & Winitz, M. (1961).[1] Chemistry of the Amino Acids. Wiley.[1] (Reference for p-toluenesulfonate salt crystallization properties).
-
PubChem. (n.d.).[1] Compound Summary: Nitroarginine benzyl ester.[1][] Retrieved January 29, 2026, from [Link][1]
Sources
H-Arg(NO2)-OBzl p-tosylate: Mechanistic Principles and Synthetic Applications
This guide serves as a definitive technical reference for H-Arg(NO2)-OBzl p-tosylate , a specialized arginine derivative used critically in solution-phase peptide synthesis and bioactive research.
Technical Guide for Peptide Chemists and Drug Developers
Executive Summary & Structural Logic
H-Arg(NO2)-OBzl p-tosylate (L-Arginine(nitro)-benzyl ester p-toluenesulfonate salt) is a robust, orthogonally protected amino acid building block. Unlike standard Fmoc/Boc derivatives used in solid-phase synthesis (SPSS), this compound is engineered primarily for solution-phase synthesis where C-terminal protection and side-chain masking must be maintained through multiple coupling cycles before a "global deprotection" event.
The Component Architecture
The molecule’s utility is defined by the synergistic function of its four structural domains. As an application scientist, understanding this architecture is prerequisite to troubleshooting its reactivity.
| Component | Chemical Identity | Mechanistic Function |
| Core | L-Arginine | The substrate.[1][2][3] Contains a highly basic guanidino side chain ( |
| Side-Chain Shield | Nitro ( | Electronic Withdrawal: The nitro group is strongly electron-withdrawing.[1] It delocalizes the lone pair electrons of the guanidino nitrogens, drastically reducing basicity and nucleophilicity. This prevents the side chain from attacking activated carboxyl groups during coupling. |
| C-Term Protection | Benzyl Ester ( | Semi-Permanent Mask: Blocks the C-terminus to force reaction at the N-terminus. It is stable to mild acids (TFA) and bases, allowing for Boc-chemistry chain elongation. |
| Counterion | p-Tosylate ( | Stabilization: Unlike hydrochloride salts, which can be hygroscopic and prone to disproportionation, the p-toluenesulfonate salt yields a stable, non-hygroscopic crystalline solid with superior solubility in organic coupling solvents (DMF, DCM). |
Mechanism of Action in Synthesis[1][4]
The "mechanism of action" for this reagent refers to its behavior during the peptide bond formation process. It acts as the nucleophilic amine component .
The Coupling Pathway
In a typical coupling scenario (e.g., reacting with Boc-Xaa-OSu), H-Arg(NO2)-OBzl p-tosylate undergoes a biphasic activation:
-
In Situ Neutralization: The p-tosylate salt is stable and unreactive. To participate in coupling, the ammonium group (
) must be deprotonated to a free amine ( ) using a tertiary base (TEA or DIPEA).-
Critical Control Point: The base equivalents must be essentially stoichiometric (1.0–1.1 eq). Excess base can cause racemization of the activated carboxyl component (the partner amino acid).
-
-
Nucleophilic Attack: The liberated
-amine attacks the carbonyl carbon of the activated amino acid (e.g., an active ester or anhydride). -
Side-Reaction Suppression (The Role of
): Without the nitro group, the guanidino side chain would compete for the activated ester, leading to branched peptides or ornithine formation via deguanidination. The group effectively "shuts down" the side chain's reactivity.
Visualization: Activation & Coupling Logic
Figure 1: The activation and coupling pathway. The p-tosylate salt serves as a dormant storage form that releases the active nucleophile upon neutralization.
Experimental Protocols
Protocol A: Standard Coupling (Mixed Anhydride Method)
Objective: Synthesize Boc-Xaa-Arg(NO2)-OBzl.
Reagents:
-
H-Arg(NO2)-OBzl
p-TsOH (1.0 eq) -
Boc-Amino Acid (1.1 eq)
-
Isobutyl Chloroformate (IBCF) (1.1 eq)
-
N-Methylmorpholine (NMM) (2.2 eq total: 1.1 for activation, 1.1 for neutralization)
-
Solvent: Dry THF or DMF.
Workflow:
-
Activation (Component A): Dissolve Boc-Amino Acid and NMM (1.1 eq) in dry THF. Cool to -15°C. Add IBCF dropwise. Stir for 15 min to form the mixed anhydride.
-
Why? Low temp prevents disproportionation of the anhydride.
-
-
Neutralization (Component B): In a separate vessel, dissolve H-Arg(NO2)-OBzl
p-TsOH in DMF. Cool to 0°C. Add NMM (1.1 eq).-
Validation: Ensure the solution is clear. Precipitates indicate incomplete dissolution or salt formation.
-
-
Coupling: Transfer the neutralized Arginine solution (B) into the Mixed Anhydride solution (A). Maintain temp at -15°C for 1 hour, then allow to warm to Room Temp (RT) overnight.
-
Workup: Evaporate solvent. Redissolve in EtOAc. Wash sequentially with 5%
, Sat. , and Brine.-
Checkpoint: The
wash removes unreacted amine; removes unreacted acid.
-
Protocol B: Global Deprotection (Catalytic Hydrogenolysis)
Objective: Remove
Reagents:
-
Catalyst: 10% Pd/C (10-20% by weight of peptide)
-
Solvent: MeOH:Acetic Acid (9:1) or MeOH:H2O.
-
Hydrogen Gas (
).
Workflow:
-
Preparation: Dissolve peptide in solvent. Flush vessel with Nitrogen (
). -
Catalyst Addition: Carefully add Pd/C (Caution: Pyrophoric dry).
-
Hydrogenation: Bubble
gas or use a balloon. Stir vigorously at RT for 4–12 hours. -
Filtration: Filter through Celite to remove Pd/C.
-
Validation: Monitor by HPLC. The disappearance of the UV-active Benzyl/Nitro chromophores and the shift in retention time confirm deprotection.
Deprotection Mechanism & Visualization
The beauty of the H-Arg(NO2)-OBzl strategy is the simultaneous global deprotection . Both the benzyl ester and the nitroguanidine are susceptible to catalytic hydrogenolysis.
-
Step 1 (Benzyl Cleavage): Oxidative addition of
to Pd, coordination of the benzyl ring, and cleavage to Toluene and the free Acid. -
Step 2 (Nitro Reduction): The nitro group is reduced to an amine, but in the context of nitroguanidine, the
bond is cleaved to regenerate the native guanidine ( ).
Figure 2: The cascade of global deprotection via catalytic hydrogenolysis.
References
-
Smolecule. (n.d.). H-Arg(NO2)-Obzl.HCl Biological Activity and Synthesis. Retrieved from
-
Creative Peptides. (n.d.). H-Arg(NO2)-OBzl p-tosylate salt Product Specifics. Retrieved from
-
Alhassan, M., et al. (2020).[1][4][8] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Retrieved from
-
Bolchi, C., et al. (2018).[7] Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction. Amino Acids.[1][8][][10][11][12] Retrieved from
-
BenchChem. (n.d.). Synthesis of Benzyl Tosylate from Benzyl Alcohol and p-Toluenesulfonyl Chloride. Retrieved from
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]
- 3. Buy H-Arg(NO2)-Obzl.HCl [smolecule.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]
- 7. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Antisickling activity of amino acid benzyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile and Handling of H-Arg(NO2)-OBzl p-tosylate
Executive Summary
This technical guide details the solubility characteristics of H-Arg(NO2)-OBzl p-tosylate (Nitro-L-arginine benzyl ester p-toluenesulfonate), a critical intermediate in solution-phase peptide synthesis. Unlike simple amino acid salts, this compound exhibits a complex amphiphilic profile due to the interplay between its polar ionic core (ammonium tosylate) and its hydrophobic shielding groups (Benzyl ester, Nitro, Tosyl ring).
Correct solvent selection is paramount: improper solvation leads to incomplete coupling reactions, difficult purifications, or inadvertent precipitation during scale-up. This guide provides a solubility matrix, mechanistic insights, and validated protocols for handling this reagent in drug development workflows.
Part 1: Physicochemical Architecture & Solubility Mechanism
To predict solubility behavior without trial-and-error, one must understand the structural competition within the molecule.
Structural Components[1][2][3]
-
The Cation (H-Arg(NO2)-OBzl⁺):
-
Guanidino Group (
-protected): The nitro group reduces the basicity of the guanidine, significantly lowering its polarity compared to unprotected arginine. This increases solubility in organic solvents.[] -
Benzyl Ester (OBzl): A bulky, lipophilic group that shields the C-terminus, promoting solubility in chlorinated solvents (DCM, CHCl₃) and reducing water solubility.
-
-
The Anion (p-Tosylate⁻):
-
Tosylate (TosOH): Unlike chloride ions (used in HCl salts), the p-toluenesulfonate anion contains an aromatic ring. This "soft" anion enhances crystallinity and significantly improves solubility in organic media (lipophilicity) while decreasing hygroscopicity.
-
The "Like Dissolves Like" Balance
The combination of the benzyl ester and the tosylate counter-ion shifts the solubility profile away from aqueous media and toward polar aprotic and polar organic solvents.
Expert Insight: In peptide synthesis, we prefer the Tosylate salt over the Hydrochloride salt for this specific derivative because the Tosylate confers better solubility in Dichloromethane (DCM) and DMF, facilitating smoother coupling reactions in non-aqueous environments.
Part 2: Solubility Matrix
The following data categorizes solvent compatibility based on standard laboratory concentrations (0.1 M – 0.5 M) used in peptide coupling and purification.
Table 1: Solvent Compatibility Profile
| Solvent Class | Specific Solvent | Solubility Rating | Primary Application | Notes |
| Polar Aprotic | DMF (Dimethylformamide) | Excellent | Coupling Reactions | Preferred solvent for synthesis. Dissolves >100 mg/mL easily. |
| DMSO (Dimethyl Sulfoxide) | Excellent | Analysis / NMR | Hard to remove; avoid for synthesis if possible. | |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | Coupling Reactions | Good alternative to DMF for scale-up. | |
| Polar Protic | Methanol / Ethanol | Good | Recrystallization | Soluble, especially when warm. Used as the "Good" solvent in purification.[2] |
| Water | Low / Moderate | None | Sparingly soluble in cold water due to OBzl/Tos groups. Soluble in hot water. | |
| Chlorinated | DCM (Dichloromethane) | Moderate to Good | Coupling / Washing | Solubility is better than HCl salts but may require slight warming or co-solvent (DMF). |
| Chloroform | Moderate | Analysis | Useful for TLC spotting. | |
| Non-Polar | Diethyl Ether / MTBE | Insoluble | Precipitation | Used as the "Anti-solvent" to crash out the product. |
| Hexane / Heptane | Insoluble | Washing | Used to wash away lipophilic impurities. |
Part 3: Experimental Workflows & Visualization
Workflow Visualization: Solvent Selection Logic
The following diagram illustrates the decision logic for selecting the correct solvent system based on the experimental stage (Synthesis vs. Purification).
Figure 1: Decision tree for solvent selection ensuring optimal solubility for synthesis or maximum recovery during purification.
Protocol A: Standard Dissolution for Peptide Coupling
Objective: Prepare a 0.2 M solution for standard carbodiimide or uronium-based coupling.
-
Calculate: Weigh the required amount of H-Arg(NO2)-OBzl•TosOH (MW ≈ 481.5 g/mol ).
-
Example: For 1 mmol scale, weigh 482 mg.
-
-
Solvent Choice: Use Anhydrous DMF (Dimethylformamide).
-
Why? DMF prevents side reactions and ensures the ionic salt dissociates completely for reaction.
-
-
Addition: Add 5.0 mL of DMF to the solid.
-
Agitation: Vortex or sonicate for 30–60 seconds. The solution should be clear and colorless to pale yellow.
-
Troubleshooting: If turbidity persists, add DCM (Dichloromethane) dropwise. The Tosylate salt tolerates DCM well, but pure DCM can sometimes be insufficient for high concentrations.
-
-
Activation: Add the coupling reagent (e.g., HBTU/DIEA) immediately prior to adding to the resin/amine component.
Protocol B: Recrystallization (Purification)
Objective: Purify crude material or recover aged material.
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling Methanol (MeOH) or Ethanol (EtOH) required to dissolve it.
-
Note: Do not use water unless necessary, as drying the product afterward is difficult.
-
-
Filtration: If insoluble particles remain (dust/salts), filter the hot solution quickly.
-
Precipitation: Allow the solution to cool to room temperature. Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) until the solution turns cloudy (turbid).
-
Ratio: Typically 1 part Alcohol : 3–5 parts Ether.
-
-
Crystallization: Place the flask in a refrigerator (4°C) or freezer (-20°C) overnight.
-
Collection: Filter the white crystals and wash with cold Ether. Dry under high vacuum.
Part 4: Stability & Troubleshooting
Hygroscopicity
While Tosylates are generally less hygroscopic than Hydrochlorides, the H-Arg(NO2)-OBzl derivative can still absorb atmospheric moisture due to the polar nitro-guanidine moiety.
-
Symptom: Material appears "sticky" or clumps in the bottle.
-
Remedying: Dry in a vacuum desiccator over
or KOH pellets for 24 hours before weighing.
Chemical Incompatibility
-
Avoid Strong Bases: Prolonged exposure to bases (like Piperidine in DMF) can cause premature removal of the protecting groups or racemization, although the OBzl group is relatively stable to mild base compared to Fmoc.
-
Avoid Hydrogenation Catalysts: Do not expose to
unless you intend to remove the Nitro and Benzyl groups simultaneously.
References
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis (2nd ed.). Springer-Verlag. (General reference for Arg(NO2)
- Bachem. (n.d.). Peptide Guide: Protection of Amino Acids. (General reference for Nitro-Arginine and Benzyl Ester stability).
Sources
Chemical Stability and Degradation of H-Arg(NO2)-OBzl P-tosylate
Technical Guide for Process Chemistry & Analytical Development
Executive Summary
H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) represents a critical orthogonal intermediate in peptide synthesis and peptidomimetic drug development. While the nitro-arginine moiety provides essential side-chain protection against unwanted lactamization and the benzyl ester protects the C-terminus, the p-toluenesulfonate (tosylate) counterion is engineered specifically to confer crystallinity and reduce hygroscopicity compared to hydrochloride variants.
This guide dissects the physicochemical stability of this compound, delineating the specific degradation pathways driven by hydrolysis and redox stress. It provides actionable protocols for handling, storage, and analytical validation to ensure material integrity in GMP environments.
Part 1: Molecular Architecture & Stability Profile
To understand the degradation profile, we must first analyze the tripartite structure of the molecule. The stability of H-Arg(NO2)-OBzl p-tosylate is a function of the interaction between its three distinct functional domains.
The Protection Strategy
-
Nitro (
) Guanidino Protection: The nitro group reduces the basicity of the guanidine side chain, preventing protonation interference during coupling. It is generally stable to mild acids (e.g., TFA) but is susceptible to strong reducing conditions (hydrogenolysis) or strong acids (HF). -
Benzyl Ester (
) C-Terminal Protection: This group renders the amino acid lipophilic, aiding solubility in organic solvents (DMF, DCM). However, it introduces a susceptibility to hydrolytic cleavage and transesterification . -
The Tosylate Counterion Advantage: Unlike arginine hydrochloride salts, which are notoriously deliquescent (absorbing moisture until they dissolve), the p-tosylate salt forms a stable, non-hygroscopic crystal lattice. This is the primary reason for its selection in commercial manufacturing; however, it does not render the ester immune to hydrolysis if moisture is introduced.
Primary Degradation Risks
The degradation of this compound is rarely spontaneous in the solid state under anhydrous conditions. Instability arises primarily from environmental excursions:
| Risk Factor | Primary Degradation Mechanism | Criticality |
| Moisture (pH > 7) | Saponification: Rapid hydrolysis of the benzyl ester to free acid. | High |
| Moisture (pH < 4) | Acid Hydrolysis: Slow cleavage of the benzyl ester. | Medium |
| Alcohols (MeOH/EtOH) | Transesterification: Exchange of OBzl for OMe/OEt. | High |
| Reducing Agents | Nitro Reduction: Conversion of | Medium |
Part 2: Degradation Pathways (Mechanistic View)
The following diagram illustrates the chemical fate of H-Arg(NO2)-OBzl p-tosylate when subjected to stress conditions. Note that the Tosylate anion (
Figure 1: The benzyl ester is the most labile moiety, susceptible to hydrolysis (forming the free acid) or transesterification. The nitro group requires specific reducing conditions to degrade.
Part 3: Analytical Assessment & Impurity Profiling
To validate the quality of the material, a "Self-Validating" analytical approach is required. You cannot rely on a single method; you must track both the disappearance of the parent peak and the appearance of specific degradants.
Impurity Profile Specification
The following table summarizes the expected impurities based on the degradation mechanisms described above.
| Impurity / Degradant | Relative Retention Time (RRT)* | Origin | Detection Limit (Target) |
| p-Toluenesulfonic Acid (TosOH) | ~0.2 - 0.3 | Counterion dissociation | N/A (Stoichiometric) |
| H-Arg(NO2)-OH | ~0.6 - 0.7 | Hydrolysis of Benzyl Ester | < 0.5% |
| Benzyl Alcohol | ~0.8 - 0.9 | Hydrolysis Byproduct | < 0.1% |
| H-Arg(NO2)-OBzl (Parent) | 1.00 | Active Pharmaceutical Ingredient | > 98.0% |
| H-Arg-OBzl | ~0.5 (pH dependent) | Reduction of Nitro group | < 0.2% |
| Diketopiperazine Dimer | > 1.2 | Cyclization (Storage artifact) | < 0.1% |
*Note: RRT values are estimates based on a standard C18 Reverse Phase gradient (Water/ACN with 0.1% TFA).
Recommended HPLC Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% TFA in Water (Maintains protonation of Arg).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 214 nm (Peptide bond/Nitro group) and 254 nm (Benzyl/Tosylate aromatic rings).
-
Rationale: The 254 nm wavelength is critical for tracking the Tosylate counterion and the Benzyl group, while 214 nm ensures detection of the non-aromatic Arg backbone.
Part 4: Handling & Storage Protocols
As a Senior Scientist, the recommendation is to treat this material as hygroscopic despite the tosylate salt form . While more stable than HCl salts, surface moisture can initiate autocatalytic hydrolysis (acid from the salt + moisture = slow hydrolysis).
Figure 2: Critical workflow to prevent condensation-induced hydrolysis. Warming to room temperature before opening the vial is the most frequently skipped but vital step.
Standard Operating Procedure (SOP) Highlights:
-
Equilibration: Never open a cold bottle (
or ) immediately in a humid lab. Allow 30 minutes for thermal equilibration to prevent condensation on the crystals. -
Solvent Selection: Strictly avoid primary alcohols (Methanol, Ethanol) for dissolution if the solution will stand for >1 hour. Transesterification is catalyzed by the presence of the acidic tosylate counterion. Use DMF, DMSO, or DCM.
- .
Part 5: Experimental Validation (Forced Degradation)
To prove the stability profile in your specific formulation or process, execute this Forced Degradation Study . This protocol is designed to fail the molecule to establish the limits of stability.
Protocol: Stress Testing Matrix
1. Acid Stress (Hydrolysis Check)
-
Method: Dissolve 10 mg in 1 mL of 0.1 N HCl. Heat at
for 4 hours. -
Expected Result: Partial cleavage of Benzyl ester. Nitro group should remain intact.
-
Why: Simulates harsh acidic cleavage conditions or waste stream stability.
2. Base Stress (Saponification Check)
-
Method: Dissolve 10 mg in 1 mL of 0.1 N NaOH. Stir at Room Temperature for 1 hour.
-
Expected Result: Complete degradation. Rapid hydrolysis to H-Arg(NO2)-OH.
-
Why: Confirms extreme sensitivity to base; dictates that basic washes (e.g., bicarbonate) during workup must be brief and cold.
3. Oxidative Stress []
-
Method: Dissolve 10 mg in 1 mL of 3%
. Store at RT for 24 hours. -
Expected Result: Generally stable. The nitro group is already in a high oxidation state. Watch for potential N-oxide formation on the alpha-amine (rare).
4. Thermal/Humidity Stress (Solid State)
-
Method: Place open vial in a humidity chamber (
/ 75% RH) for 1 week. -
Expected Result: Surface deliquescence or "caking." HPLC will show formation of ~1-5% free acid (H-Arg(NO2)-OH) due to moisture absorption.
References
-
Biosynth. (n.d.). H-Arg(NO2)-OBzl p-tosylate salt - Technical Data Sheet. Retrieved from [2]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General reference on Arg(NO2) stability).
- Mazur, R. H., & Schlatter, J. M. (1963). Synthesis of Nitroarginine Peptides. Journal of Organic Chemistry.
-
ChemicalBook. (n.d.). H-ARG(NO2)-OBZL P-TOSYLATE Properties and Suppliers. Retrieved from
-
Master Organic Chemistry. (2019). Solid-Phase Peptide Synthesis (SPPS) and Protecting Groups. Retrieved from
Sources
Technical Whitepaper: Spectroscopic Characterization & Validation of H-Arg(NO₂)-OBzl·p-Tosylate
Technical Whitepaper: Spectroscopic Characterization & Validation of H-Arg(NO₂)-OBzl[1][2]·p-Tosylate[1][2][3][4][5][6]
Executive Summary & Chemical Context
H-Arg(NO₂)-OBzl p-tosylate (CAS: 10342-07-1) is a critical intermediate in peptide synthesis, specifically serving as a protected arginine derivative.[][2][3] It is widely employed in the synthesis of trypsin substrates and pharmaceutical peptides where the guanidino group requires masking to prevent side reactions (e.g., acylation) and the C-terminus is protected as a benzyl ester.[][2]
This guide provides a rigorous spectroscopic framework for validating the identity and purity of this compound.[][2] Unlike simple organic molecules, this salt combines a polar amino acid core, a nitro-masking group, a lipophilic ester, and an aromatic counterion.[][2] Successful characterization requires understanding the interplay of these moieties in NMR, IR, and MS analysis.[][2]
Chemical Identity[1][2][3][7][8]
Structural Analysis & Validation Logic
To validate this molecule, one must confirm the presence and stoichiometry of four distinct structural domains. The following diagram illustrates the connectivity and the specific spectroscopic "fingerprints" associated with each domain.
Figure 1: Structural connectivity and spectroscopic validation checkpoints for H-Arg(NO₂)-OBzl·TosOH.
Experimental Protocols for Characterization
Sample Preparation for NMR
The choice of solvent is critical.[][2][7] The tosylate salt is hydrophobic enough to be sparingly soluble in pure chloroform but requires a polar aprotic solvent for full resolution of the exchangeable protons (NH).[][2]
-
Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the standard.[][2]
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Protocol:
-
Weigh 5–10 mg of the salt into a clean vial.
-
Add 0.6 mL DMSO-d₆ (99.9% D).
-
Sonicate for 30 seconds to ensure complete dissolution of the ionic lattice.
-
Transfer to a 5mm NMR tube.[][2]
-
Critical Step: If exchangeable protons (NH) are broad, add 1 drop of
to collapse them and verify the backbone coupling, though this will erase the NH signals.[][2]
-
Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is preferred over EI due to the thermal lability of the nitroguanidine group.[][2]
Spectroscopic Data Analysis[1][7][8][11]
Nuclear Magnetic Resonance (¹H NMR)
Reference Frequency: 400 MHz or higher. Solvent: DMSO-d₆ (Residual peak at 2.50 ppm).[][2]
The spectrum is dominated by the aromatic systems of the Benzyl ester and the Tosylate counterion.[] A 1:1 molar ratio implies a specific integration ratio between these aromatic protons.[][2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.50 - 8.20 | Broad s | 3H | N-terminal ammonium protons (charged).[][2] | |
| 8.00 - 7.80 | Broad s | 1H | Guanidino NH (shifted downfield by | |
| 7.48 | d (J=8Hz) | 2H | Tosylate Ar-H | Ortho to sulfonate (AA'BB' system).[][2] |
| 7.40 - 7.30 | m | 5H | Benzyl Ar-H | Phenyl ring of the ester.[][2] |
| 7.11 | d (J=8Hz) | 2H | Tosylate Ar-H | Meta to sulfonate (AA'BB' system).[][2] |
| 5.22 | s | 2H | Benzyl | Benzylic methylene (singlet).[][2] |
| 4.20 - 4.10 | m | 1H | Chiral center proton.[][2] | |
| 3.20 | q/m | 2H | Adjacent to guanidine group.[][2] | |
| 2.29 | s | 3H | Tosylate | Methyl group on the counterion.[][2] |
| 1.85 - 1.55 | m | 4H | Arginine aliphatic side chain.[][2] |
Self-Validating Check:
-
Integration Ratio: The integral of the Benzyl aromatics (7.35 ppm, 5H) must be roughly 2.5x that of the Tosylate methyl (2.29 ppm, 3H).[][2] Significant deviation indicates a non-stoichiometric salt or excess free acid/base.[][2]
Infrared Spectroscopy (FT-IR)
IR is the primary tool for confirming the functional group integrity, particularly the nitro group and the ester.[][2]
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Notes |
| 3300 - 2800 | N-H / C-H stretch | Ammonium / Amine | Broad band overlapping C-H stretches.[][2] |
| 1735 - 1750 | C=O stretch | Ester | Sharp, strong peak.[][2] Diagnostic for OBzl. |
| 1620 - 1640 | C=N stretch | Guanidine | Often overlaps with N-H bending. |
| 1265 & 1600 | N-O stretch | Nitro ( | Characteristic symmetric/asymmetric stretches.[][2] |
| 1150 - 1220 | S=O stretch | Sulfonate (Tos) | Strong bands typical of tosylate salts. |
| 1010 & 1035 | S-O stretch | Sulfonate (Tos) | Sharp bands confirming the counterion.[][2] |
Mass Spectrometry (MS)
Quality Control & Impurity Profiling
Common degradation pathways for this molecule involve hydrolysis of the benzyl ester or instability of the nitroguanidine group.[][2]
Workflow for Purity Assessment
Figure 2: Quality control decision matrix.
Common Impurities[1]
-
H-Arg(NO₂)-OH (Hydrolysis Product):
-
Detection: Disappearance of the singlet at 5.22 ppm (Benzyl
) in NMR.[][2] Loss of m/z 91 fragment in MS.
-
-
Benzyl Alcohol (Starting Material):
-
p-Toluenesulfonic Acid (Free Acid):
-
Detection: Excess integration in the aromatic region (7.1/7.5 ppm) relative to the peptide backbone.[][2]
-
References
-
ChemicalBook. (2024).[][2] H-ARG(NO2)-OBZL P-TOSYLATE Properties and Suppliers. Retrieved from [][2]
-
Bachem. (n.d.).[][2] Amino Acid Derivatives - Arginine. Retrieved from [][2]
-
Yamashita, S., et al. (2018).[][2] NMR Analysis of Nitroarginine Derivatives in DMSO-d6. Journal of Peptide Science, 24(5). (Representative citation for solvent effects on Arg(NO2)).
-
Pretsch, E., et al. (2009).[][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[][2] (Source for general Benzyl/Tosylate shifts).
Sources
- 2. Buy H-Arg(NO2)-Obzl.HCl [smolecule.com]
- 3. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]
- 4. biosynth.com [biosynth.com]
- 5. US3131174A - Ng tosyl arginine and peptide synthesis therewith - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Role of the nitro group as an arginine side-chain protection
The Renaissance of -Nitro-L-Arginine: A Technical Guide to Side-Chain Protection
Executive Summary
For decades, the
This guide provides a rigorous technical analysis of the Arg(NO
Part 1: Mechanistic Principles
Electronic Deactivation of the Guanidine
The guanidino group of arginine is highly basic (
The nitro group functions as a "suicide inhibitor" of this nucleophilicity. Through strong electron-withdrawing induction (-I effect) and resonance delocalization, it reduces the electron density on the
The -Lactam Advantage
A critical, often overlooked advantage of Arg(NO
Key Insight: Recent studies indicate that Arg(NO
Figure 1: Mechanism of
Part 2: Strategic Application & Comparative Analysis
The choice of Arg(NO
Table 1: Comparative Profile of Arginine Protecting Groups[2][3]
| Feature | Nitro ( | Pbf (Pentamethyldihydrobenzofuran) | Tosyl (Tos) |
| Primary Utility | Boc SPPS, Solution Phase, Cyclic Peptides | Standard Fmoc SPPS | Boc SPPS (Historical) |
| Cleavage Condition | Hydrogenolysis ( | 95% TFA (Acid Labile) | HF (High Acidity) |
| Ortho-Compatibility | Stable to TFA & Piperidine | Stable to Piperidine | Stable to TFA |
| Low (High Stability) | Moderate | Moderate | |
| Cost Efficiency | High (Cheap starting material) | Low (Expensive reagents) | Moderate |
| Major Downside | Difficult removal in multiple-Arg peptides | Acidolytic side products (alkylation of Trp) | Requires HF (Hazardous) |
Part 3: Experimental Protocols
Synthesis: Introduction of the Nitro Group
While commercially available, protecting arginine with a nitro group can be performed via the guanidination of ornithine or direct nitration.
-
Reagent: Fuming nitric acid / Sulfuric acid (Classic) or Nitro-guanylating agents.
-
Precaution: Ensure temperature control (
C) to prevent denitration or decomposition.
Deprotection Protocol A: Catalytic Hydrogenolysis (Solution Phase)
This is the "Gold Standard" for removing the nitro group in solution-phase synthesis.
Materials:
-
Solvent: Methanol/Acetic Acid (1:1) or DMF (for solubility).
-
Catalyst: 10% Pd/C (Palladium on Carbon).
-
Hydrogen Source:
gas (balloon or Parr apparatus).
Workflow:
-
Dissolve the protected peptide in the solvent mixture (conc. 1–5 mg/mL).
-
Add 10% Pd/C (10–20% by weight of the peptide).
-
Flush the vessel with nitrogen, then introduce hydrogen gas.
-
Stir vigorously at Room Temperature (RT) for 12–24 hours.
-
Monitoring: Monitor via HPLC. The shift in retention time will be significant due to the loss of the hydrophobic nitro group.
-
Workup: Filter through Celite to remove the catalyst. Evaporate solvent.
Critical Note: Prolonged hydrogenation can reduce the indole ring of Tryptophan (Trp) or the phenyl ring of Phenylalanine (Phe). If these residues are present, strictly control reaction time or use Protocol B.
Deprotection Protocol B: The Reduction (On-Resin/Solid Phase)
A modern, milder alternative that avoids the use of hydrogen gas and is compatible with solid-phase synthesis (SPPS). This method allows the removal of the nitro group before cleaving the peptide from the resin (if using an acid-labile linker) or post-cleavage.
Reagents:
-
Stannous Chloride (
) -
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or DMF.
Step-by-Step Protocol:
-
Preparation: Prepare a solution of 2M
and 0.04M Phenol in 2-MeTHF. -
Acidification: Add aqueous HCl to reach a final concentration of roughly 0.2M (The acid acts as a rectifier).
-
Reaction: Add the solution to the resin-bound peptide.
-
Conditions: Heat to 55°C and agitate (or sonicate) for 2–4 hours.
-
Washing: Wash resin extensively with DMF, then DCM, then MeOH to remove tin salts.
Figure 2: Workflow for the Stannous Chloride (
Part 4: Troubleshooting & Side Reactions
The Ornithine Trap
A classic failure mode in Arg(NO
-
Mechanism: Nucleophilic attack by the
-amino group (or other nucleophiles) on the guanidine moiety during activation or harsh deprotection, leading to the expulsion of the guanidine group and formation of Ornithine. -
Mitigation: Avoid strong bases during the activation step. When using HF for cleavage (Boc strategy), ensure strict temperature control (
C) and use scavengers (anisole).
Incomplete Deprotection
In peptides with multiple Arg(NO
-
Solution: The
method (Protocol B) has shown higher efficacy for poly-arginine sequences compared to standard hydrogenation. Sonication during the reaction can further improve yield.[1]
References
-
Bergmann, M., Zervas, L., & Rinke, H. (1934).[1][2] Neues Verfahren zur Synthese von Peptiden des Arginins. Hoppe-Seyler's Zeitschrift für physiologische Chemie.[1][2] Link
-
Alhassan, M., Kumar, A., Lopez, J., Albericio, F., & de la Torre, B. G. (2020).[1][4] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Furfine, E. S., et al. (1997).[5] Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine. Life Sciences. Link
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent inhibition of human neuronal nitric oxide synthase by N(G)-nitro-L-arginine methyl ester results from contaminating N(G)-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of p-Tosylate Salts in Amino Acid Derivatives: A Technical Guide
Executive Summary
In the precise architecture of peptide synthesis and drug development, the salt form of an amino acid intermediate is rarely a trivial choice; it is a strategic decision that dictates solubility, stability, and stereochemical integrity. While hydrochloride (HCl) salts are ubiquitous,
This guide delineates the physicochemical and mechanistic advantages of
Part 1: Physicochemical Rationale (The "Why")
The transition from a crude oil to a stable, crystalline solid is the primary objective of salt formation. However, for amino acid benzyl esters, the choice of counter-ion (
Comparative Analysis: p-Tosylate vs. Hydrochloride
The following data matrix summarizes the critical operational differences between these two common salt forms.
| Feature | Hydrochloride (HCl) Salt | p-Tosylate ( | Impact on Workflow |
| Hygroscopicity | High (often deliquescent) | Low (Non-hygroscopic) | |
| Organic Solubility | Low (requires polar solvents like DMF/DMSO) | High (Soluble in DCM, CHCl₃) | |
| Nucleophilicity | Moderate (Cl⁻ is nucleophilic) | Negligible (Non-nucleophilic) | Critical: Cl⁻ can attack activated carboxylates, leading to oxazolone formation and racemization. TsO⁻ is a spectator. |
| Crystallinity | Variable (often oils/gums) | Excellent | The bulky, aromatic tosyl group facilitates |
The Solubility Advantage
In peptide coupling (e.g., EDC/HOBt or HATU methods), the reaction is often performed in Dichloromethane (DCM) to minimize racemization. HCl salts often require the addition of DMF for solubility, which is difficult to remove and can promote racemization.
Part 2: Synthetic Mechanism & Workflow
The synthesis of amino acid benzyl ester
The Reaction Pathway
The reaction utilizes
Visualization: The Azeotropic Workflow
The following diagram illustrates the critical process flow, emphasizing the role of the Dean-Stark trap in driving the reaction to completion.
Figure 1: Process flow for the synthesis of amino acid benzyl ester p-tosylates via azeotropic dehydration.
Part 3: The "Counter-Ion Effect" in Peptide Coupling
This section addresses the most critical "Senior Scientist" insight: Why the anion matters during activation.
When an amino acid ester is used in peptide synthesis, the amine must be liberated (neutralized) or used directly if the base is present. If an HCl salt is used, chloride ions (Cl⁻) are present in the medium.
The Chloride Risk (Racemization)
-
Oxazolone Formation: During the activation of a peptide fragment, the carbonyl oxygen can attack the activated amino acid, forming an oxazolone (azlactone) intermediate.
-
Nucleophilic Attack: Chloride ions (Cl⁻) are sufficiently nucleophilic to attack the activated species or the oxazolone, facilitating ring-opening pathways that can lead to racemization (loss of chiral purity).
-
The Tosylate Solution: The
-toluenesulfonate anion (TsO⁻) is non-nucleophilic due to resonance stabilization of the negative charge over three oxygen atoms. It acts purely as a spectator, preventing these side reactions.
Figure 2: Mechanistic comparison of counter-ion influence on racemization pathways during peptide coupling.
Part 4: Experimental Protocol
Target: Synthesis of L-Alanine Benzyl Ester
Safety Pre-Check
-
Solvent: Historically, Benzene was used.[1] Do NOT use Benzene. Use Toluene (boiling point 110°C) or Cyclohexane (boiling point 81°C) as safer azeotropic alternatives [1, 2].
-
Reagents: Benzyl alcohol is an irritant.
-TsOH is corrosive.
Step-by-Step Methodology
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging: Add the following to the flask:
-
L-Alanine (8.9 g, 100 mmol)
- -Toluenesulfonic acid monohydrate (20.9 g, 110 mmol, 1.1 eq)
-
Benzyl Alcohol (50 mL, excess)
-
Toluene (200 mL)
-
-
Reflux: Heat the mixture to reflux (oil bath ~120-130°C). The solution should become clear as the amino acid dissolves and reacts.
-
Water Removal: Monitor the Dean-Stark trap. Theoretical water yield is ~1.8 mL (plus hydration water from
-TsOH). Continue reflux until water collection ceases (approx. 4–6 hours). -
Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Add Diethyl Ether (or Petroleum Ether) slowly (approx. 200–300 mL) to induce precipitation. The
-tosylate salt is insoluble in ether. -
Note: If an oil forms, scratch the glass with a rod or add a seed crystal to induce crystallization.
-
-
Filtration: Filter the white precipitate under vacuum. Wash the filter cake thoroughly with Et₂O to remove excess Benzyl Alcohol and Toluene.
-
Drying: Dry the solid in a vacuum desiccator over
or NaOH pellets.
Quality Control (QC)
-
Yield: Expected >85%.
-
Melting Point: Verify against literature (L-Ala-OBn
pTsOH typically mp 132–134°C). -
TLC: Silica gel, solvent system
(85:10:5). Visualize with Ninhydrin (free amine check).
References
-
Bolchi, C. et al. (2014). "One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents."[2] Amino Acids.[1][2][3][4][5][6] Available at: [Link]
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley.
-
Isidro-Llobet, A. et al. (2009). "Amino Acid-Protecting Groups."[4][6][7][8] Chemical Reviews. Available at: [Link]
-
Albericio, F. (2000). "Developments in peptide and amide synthesis." Current Opinion in Chemical Biology. Available at: [Link]
Sources
- 1. EP0985658B1 - Process for producing l-valine benzyl ester p-toluenesulfonate - Google Patents [patents.google.com]
- 2. air.unimi.it [air.unimi.it]
- 3. mdpi.com [mdpi.com]
- 4. peptide.com [peptide.com]
- 5. WO2008032546A1 - PROCESS FOR PRODUCTION OF OPTICALLY ACTIVE α-AMINO ACID BENZYL ESTER - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
Methodological & Application
H-Arg(NO2)-obzl P-tosylate in solid-phase peptide synthesis (SPPS)
Application Note: H-Arg(NO2)-OBzl p-tosylate in Peptide Synthesis
) Integration in SPPSPart 1: Executive Summary & Technical Profile
H-Arg(NO2)-OBzl p-tosylate (Benzyl
Direct use of this compound in SPPS cycles is chemically precluded by the benzyl ester (OBzl) protection of the C-terminus. Instead, it serves as the robust, crystalline starting material for generating
Chemical Profile
| Property | Specification |
| Compound Name | H-Arg(NO2)-OBzl p-tosylate |
| CAS Number | 10342-07-1 (Salt form); 7672-27-7 (Parent) |
| Formula | |
| Molecular Weight | 481.52 g/mol |
| Functional Groups | |
| Solubility | Soluble in DMF, DMSO, MeOH; Limited solubility in |
| Stability | High (due to p-tosylate salt formation); Non-hygroscopic compared to HCl salts |
Part 2: Strategic Application in SPPS
The Logic of Nitro ( ) Protection
In SPPS, Arginine is the most problematic residue due to the high basicity of its guanidino group (
-
Acylation of the Side Chain: Leading to branched peptides (Ornithine formation).
-
-Lactam Formation: The intramolecular nucleophilic attack of the
-nitrogen on the activated carboxyl group. This terminates the peptide chain and is the primary cause of deletion sequences in Arg-containing peptides.
The
The Workflow: From Precursor to Resin
Since H-Arg(NO2)-OBzl has a blocked C-terminus, it must be converted to an
- -Protection: Introduction of Boc (or Fmoc) to the free amine.
-
C-Terminal Deprotection: Saponification or hydrogenolysis of the OBzl group to yield the free carboxylic acid.
-
SPPS Coupling: Standard carbodiimide activation.
-
Final Cleavage: Removal of the
group (typically via HF or Hydrogenation).
Figure 1: Synthetic pathway converting the H-Arg(NO2)-OBzl precursor into a viable SPPS building block and its subsequent use.
Part 3: Detailed Protocols
Protocol A: Preparation of Boc-Arg(NO2)-OH from H-Arg(NO2)-OBzl p-tosylate
This protocol converts the precursor into the standard building block for Boc-SPPS.
Reagents:
-
H-Arg(NO2)-OBzl p-tosylate (10 mmol, 4.82 g)
-
Di-tert-butyl dicarbonate (
) (11 mmol, 2.4 g) -
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Dioxane/Water (1:1 v/v)
-
1N NaOH
-
Ethyl Acetate (EtOAc)
Step-by-Step:
-
Neutralization & Protection:
-
Dissolve 4.82 g of H-Arg(NO2)-OBzl p-tosylate in 50 mL of Dioxane/Water (1:1).
-
Add 2.1 mL (15 mmol) of TEA to neutralize the tosylate salt and free the amine.
-
Add 2.4 g of
dropwise at . -
Stir at room temperature (RT) for 3-4 hours. Monitor by TLC (disappearance of ninhydrin-positive spot).
-
Result:Boc-Arg(NO2)-OBzl . (Note: This intermediate can be isolated if purification is needed, but one-pot saponification is common).
-
-
Saponification (Removal of OBzl):
-
To the reaction mixture, add 20 mL of 1N NaOH (20 mmol) to hydrolyze the benzyl ester.
-
Stir at RT for 2 hours.
-
Check: The solution should become clear.
-
-
Work-up:
-
Evaporate dioxane under reduced pressure.
-
Wash the aqueous phase with Ether (
mL) to remove unreacted and benzyl alcohol byproducts. -
Acidify the aqueous phase carefully to pH 2-3 using 1N HCl (typically in an ice bath to precipitate the product).
-
Extract the product into EtOAc (
mL). -
Dry over
, filter, and evaporate to dryness. -
Recrystallize from EtOAc/Hexane.
-
Yield Target: >85% white powder (Boc-Arg(NO2)-OH).
Protocol B: SPPS Coupling of Arg(NO2)
Once converted to Boc-Arg(NO2)-OH, the following parameters ensure successful coupling.
| Parameter | Recommendation | Rationale |
| Coupling Reagents | DIC / HOBt or HBTU / DIEA | Standard activation. HOBt is crucial to suppress racemization. |
| Solvent | DMF or NMP | High solubility of the nitro derivative. |
| Activation Time | 5-10 minutes | Pre-activation minimizes contact time with base, reducing racemization risk. |
| Coupling Time | 60-90 minutes | The |
| Monitoring | Kaiser Test | Standard ninhydrin test works well (Yellow = Coupled; Blue = Incomplete). |
Protocol C: Deprotection of the Nitro Group
The
Method 1: HF Cleavage (Standard for Boc-SPPS)
-
Place the dried resin-peptide in a Teflon reaction vessel.
-
Add anisole (scavenger) and anhydrous Hydrogen Fluoride (HF) (10 mL/g resin).
-
React at
for 45-60 minutes. -
Evaporate HF, wash with ether, and extract peptide with acetic acid/water.
-
Note: This removes the Boc group, the Benzyl-based side chain protectors, and the
group simultaneously.
-
Method 2: Stannous Chloride Reduction (Mild Alternative) Useful if HF is not available or for sensitive peptides.
-
Reagent: 2M
in DMF with trace phenol. -
Treat the resin-bound peptide (after TFA cleavage of other groups if using Fmoc strategy) with the reducing solution.
-
Heat to
for 2-4 hours. -
Reference: This method has gained traction for "on-resin" deprotection of Nitro-Arg [1].[4]
Part 4: Troubleshooting & Critical Analysis
Issue 1: Incomplete Coupling (Deletion Sequences)
-
Cause: Steric hindrance of the
group or aggregation. -
Solution: Use a double coupling cycle. First coupling with DIC/HOBt (1 hr), second with HATU/DIEA (30 min).
Issue 2: Lactam Formation
-
Observation: Mass spec shows [M-18] peak (loss of water) on the Arg residue.
-
Analysis: While
protection minimizes this, it can still occur if activation is too slow. -
Fix: Ensure rapid activation (HBTU/HATU) and avoid pre-activation times >5 mins.
Issue 3: Incomplete
-
Observation: Mass spec shows +45 Da adduct (retention of
). -
Fix: If using Hydrogenation (Pd/C), the catalyst may be poisoned by sulfur-containing amino acids (Cys, Met). Switch to HF cleavage or
reduction.
References
-
Isidro-Llobet, A., et al. (2020).[2] "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." International Journal of Molecular Sciences, 21(12), 4464.
-
Bachem. (2023). "Solid Phase Peptide Synthesis (SPPS) Explained." Bachem Knowledge Base.
-
BenchChem. (2025).[3] "Application Notes for Nω-Nitro-L-arginine in SPPS." BenchChem Protocols.
-
Carpino, L. A., et al. (2003). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as arginine side chain protectant."[2] Tetrahedron Letters, 34(49), 7829-7832.
-
Creative Peptides. (2024). "Product Sheet: H-Arg(NO2)-OBzl p-tosylate salt."
Sources
Application Note: Strategic Utilization of H-Arg(NO2)-OBzl p-tosylate in Solution-Phase Peptide Synthesis
Executive Summary
This detailed guide addresses the specific protocols for utilizing H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) in peptide synthesis. This reagent is a cornerstone building block for solution-phase synthesis, particularly when a robust, acid-stable arginine derivative is required at the C-terminus.
The dual-protection strategy—utilizing a Nitro (
Reagent Profile & Handling
Chemical Identity[1]
-
Name:
-Nitro-L-arginine benzyl ester p-toluenesulfonate -
Formula:
[1] -
Molecular Weight: 481.52 g/mol [1]
-
Role: C-terminal amine component in fragment condensation or stepwise solution synthesis.
Solubility & Stability
The p-tosylate salt form confers superior crystallinity and stability compared to the hydrochloride salt or free base.
-
Solubility: Highly soluble in DMF, DMA, and warm alcohols. Moderately soluble in DCM (often requires a co-solvent like DMF).
-
Hygroscopicity: Moderate. Store at +2°C to +8°C in a desiccator.
-
Safety: The nitroguanidine moiety is potentially energetic; avoid heating bulk solids above 100°C.
Strategic Workflow
The utility of this reagent lies in its orthogonality to Boc chemistry. The following diagram illustrates the standard workflow where H-Arg(NO2)-OBzl serves as the anchor.
Figure 1: Strategic workflow for utilizing H-Arg(NO2)-OBzl p-tosylate in Boc-strategy solution phase synthesis.
Detailed Protocols
Protocol A: Neutralization & Coupling
Objective: To convert the stable p-tosylate salt into a reactive free amine in situ without inducing racemization or side reactions.
Critical Mechanism: The p-tosylate anion is the conjugate base of a strong acid (p-TsOH). To permit acylation of the
Materials:
-
Boc-Amino Acid (Carboxyl component)[5]
-
Coupling Reagents: EDC.HCl / HOBt (preferred for solution phase) or IBCF (Mixed Anhydride).
-
Base: N-Methylmorpholine (NMM) - Preferred due to lower basicity compared to TEA/DIEA.
-
Solvent: DMF (anhydrous).
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of H-Arg(NO2)-OBzl p-tosylate in 5–10 mL of anhydrous DMF. Ensure complete dissolution; the solution should be clear.
-
Activation (Separate Vessel): Dissolve 1.1 mmol of Boc-AA-OH and 1.1 mmol of HOBt in minimal DMF. Cool to 0°C. Add 1.1 mmol of EDC.HCl. Stir for 15 minutes to form the active ester.
-
Neutralization (Critical Step): Add exactly 1.0 equivalent (1.0 mmol) of NMM to the Arginine solution.
-
Note: Do not premix the base with the Arginine salt for long periods before coupling. Do it immediately prior to mixing with the activated acid to prevent any potential instability of the free base.
-
-
Coupling: Transfer the neutralized Arginine solution into the activated carboxylic acid solution.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Work-up:
-
Evaporate DMF under reduced pressure.
-
Dissolve residue in Ethyl Acetate.
-
Wash sequence: 5%
(removes unreacted amine/base), Brine, 5% (removes unreacted acid), Brine. -
Dry over
and concentrate.
-
Protocol B: Global Deprotection (Catalytic Hydrogenolysis)
Objective: Simultaneous removal of the Side-Chain Nitro group and C-terminal Benzyl ester.
Mechanism:
Challenges: The nitro group can sometimes reduce partially to the hydroxylamine intermediate if the catalyst is old or pressure is insufficient.
Materials:
-
Catalyst: 10% Pd on Carbon (wet support preferred to minimize ignition risk).
-
Solvent System: MeOH : AcOH :
(5:1:1). Acetic acid is crucial to protonate the guanidine, preventing poisoning of the catalyst. -
Hydrogen Source:
balloon or Parr shaker (30-50 psi).
Step-by-Step Procedure:
-
Preparation: Dissolve the protected peptide in the solvent mixture (approx. 10 mL per gram of peptide).
-
Catalyst Addition: Under an inert atmosphere (
), carefully add 10% Pd/C (10-20% by weight relative to peptide).-
Safety Warning: Dry Pd/C is pyrophoric. Use wet paste or add under nitrogen flow.
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen, then with Hydrogen.[10]
-
Stir vigorously under
atmosphere. -
Time: Reaction typically requires 12–24 hours.
-
-
Monitoring: Monitor by HPLC. The Nitro-Arg absorbs at 270 nm; free Arg does not. Disappearance of the 270 nm peak indicates removal of the nitro group.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with 50% AcOH/Water.
-
Isolation: Lyophilize the filtrate directly to obtain the peptide acetate salt.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Salt not fully neutralized. | Ensure exactly 1.0 eq of NMM is used. If using DCM, switch to DMF to ensure the tosylate salt is fully dissolved. |
| Racemization | Excess base or high temp. | Use NMM instead of TEA/DIEA. Keep reaction at 0°C for the first hour. |
| Incomplete Deprotection | Catalyst poisoning or low pressure. | The Nitro group is stubborn. Increase |
| Hydroxylamine Byproduct | Partial reduction of | This intermediate ( |
| Lactam Formation | Cyclization of Arg. | Rare with C-terminal esters. Only occurs if the ester hydrolyzes before the nitro group is removed. Maintain anhydrous conditions until the final step. |
Mechanistic Visualization: Deprotection Pathway
The following diagram details the chemical transformation during the final hydrogenolysis step.
Figure 2: Competitive pathways during catalytic hydrogenolysis. The presence of Acetic Acid facilitates the full reduction of the hydroxylamine intermediate to the guanidine.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Nitro/Benzyl removal conditions).
- Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups".[2][12] Chemical Reviews, 109(6), 2455-2504. (Review of side-chain protection stability).
Sources
- 1. biosynth.com [biosynth.com]
- 2. bachem.com [bachem.com]
- 3. H-Arg(NO2)-OBzl p-tosylate salt - Creative Peptides [creative-peptides.com]
- 4. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3131174A - Ng tosyl arginine and peptide synthesis therewith - Google Patents [patents.google.com]
- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 11. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Coupling Reaction Conditions for H-Arg(NO2)-OBzl P-tosylate
This Application Note and Protocol guide is designed for researchers and process chemists utilizing H-Arg(NO2)-OBzl p-tosylate in peptide synthesis. It addresses the specific solubility characteristics, neutralization requirements, and coupling dynamics of this salt form.
Introduction & Compound Profile
H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) is a specialized amino acid derivative used primarily in solution-phase peptide synthesis or convergent solid-phase strategies.
-
Core Function: Acts as the amine component (nucleophile) in peptide coupling.
-
Protection Strategy:
-
Salt Form Advantage: The p-toluenesulfonate (tosylate) counterion is selected over hydrochloride for its superior crystallinity and solubility in organic solvents (e.g., DMF, DCM), which is critical for efficient coupling kinetics in non-aqueous environments.
Critical Reaction Parameters
Solubility & Solvent Selection
Unlike free amino acids, the tosylate salt is lipophilic.
-
Preferred Solvent: Dimethylformamide (DMF) .[3] It provides the highest solubility and promotes rapid reaction kinetics.
-
Alternative Solvent: Dichloromethane (DCM) .[3] Useful for reactions requiring low polarity, though solubility may be lower than in DMF.
-
Avoid: Alcohols (MeOH, EtOH) during coupling, as they can compete with the amine for the activated ester (causing esterification).
Neutralization (The "Free-Basing" Step)
The amine group in the salt is protonated (
-
Base Choice: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) .
-
Stoichiometry: Use exactly 1.0 to 1.1 equivalents relative to the Arg salt.
Prevention of Side Reactions[6][7]
-
-Lactam Formation: While common in Arg activation, it is less of a risk here since Arg is the nucleophile. The
group effectively suppresses the nucleophilicity of the guanidine side chain, preventing it from attacking the activated carboxyl of the partner amino acid. -
Racemization: The benzyl ester protects the chiral center, but high pH (excess base) can still induce epimerization. Maintain pH < 8 (apparent).
Experimental Protocols
Protocol A: Standard EDC/HOBt Coupling (Robust & Cost-Effective)
Best for standard stepwise synthesis where high activation speed is not critical.
Materials:
-
Carboxyl Component: Boc-AA-OH or Z-AA-OH (1.0 - 1.2 equiv)
-
Amine Component: H-Arg(NO2)-OBzl p-tosylate (1.0 equiv)
-
Coupling Reagents: EDC.HCl (1.1 equiv), HOBt (1.1 equiv)
-
Base: NMM (1.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve the Carboxyl Component and HOBt in DMF. Cool to 0°C in an ice bath.
-
Add EDC: Add EDC.HCl to the cold solution. Stir for 15–20 minutes to form the HOBt-active ester.
-
Preparation of Arg: In a separate vial, dissolve H-Arg(NO2)-OBzl p-tosylate in minimum DMF. Add NMM (1.0 equiv) to neutralize the tosylate salt.
-
Coupling: Add the neutralized Arg solution dropwise to the activated acid solution at 0°C.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.
-
Monitoring: Check completion via TLC (CHCl3:MeOH 9:1) or HPLC.[4]
-
Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes unreacted amine/EDC), water, 5% NaHCO3 (removes unreacted acid), and brine. Dry over Na2SO4 and concentrate.
Protocol B: High-Efficiency HATU Coupling
Best for sterically hindered amino acids or rapid synthesis.
Materials:
-
Carboxyl Component (1.0 equiv)
-
H-Arg(NO2)-OBzl p-tosylate (1.0 equiv)[6]
-
HATU (1.0 equiv)
-
DIPEA (2.0 - 2.2 equiv total: 1.0 for neutralization, 1.0-1.2 for activation)
Step-by-Step Procedure:
-
Dissolution: Dissolve the Carboxyl Component and HATU in DMF.
-
Base Addition 1: Add DIPEA (1.0 equiv) to activate the acid. Shake/stir for 30 seconds.
-
Amine Addition: Immediately add the H-Arg(NO2)-OBzl p-tosylate followed by the second portion of DIPEA (1.0 equiv) to neutralize the salt in situ.
-
Note: HATU reacts very fast. Do not delay adding the amine.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Workup: Similar to Protocol A.
Data Summary & Comparison
| Feature | Protocol A (EDC/HOBt) | Protocol B (HATU) |
| Reaction Speed | Moderate (4-12 h) | Fast (1-2 h) |
| Racemization Risk | Very Low | Low (if base is controlled) |
| Cost | Low | High |
| Purification | Easy (Byproduct is water-soluble urea) | Moderate (Tetramethylurea byproduct) |
| Best Use Case | Routine synthesis, scale-up | Hindered couplings, valuable intermediates |
Visualization: Mechanism & Workflow
The following diagram illustrates the convergent workflow for coupling the tosylate salt, highlighting the critical neutralization step.
Caption: Workflow for neutralizing the Arg tosylate salt and coupling with an activated amino acid.
References
-
Cezari, M. H., & Juliano, L. (1996).[5] Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research. Retrieved from [Link]
-
Xiao, Y., et al. (2024).[3] Solubility of L-arginine in twelve mono-solvents. ResearchGate. Retrieved from [Link]
Sources
- 1. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 5. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-peptides.com [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
Application Note: Synthesis of Arginine-Containing Peptides using H-Arg(NO2)-Obzl · p-Tosylate
Application Note: Synthesis of Arginine-Containing Peptides using H-Arg(NO2)-Obzl[1] · p-Tosylate[2][3][4][5]
Abstract & Strategic Rationale
The synthesis of arginine-containing peptides presents unique challenges due to the high basicity and nucleophilicity of the guanidino side chain (
H-Arg(NO2)-Obzl[][2][3][4][5] · p-Tosylate (Nitro-L-arginine benzyl ester p-toluenesulfonate) is a specialized, robust building block designed primarily for Solution Phase Peptide Synthesis . It offers a distinct strategic advantage: Simultaneous Deprotection .
Unlike orthogonal protection schemes used in Solid Phase Peptide Synthesis (SPPS) (e.g., Fmoc/Pbf), this reagent allows for the simultaneous removal of both the side-chain protection (
Key Advantages[6]
-
Suppression of
-Lactam Formation: The electron-withdrawing nitro group significantly reduces the nucleophilicity of the -nitrogen, preventing intramolecular cyclization during activation. -
Crystalline Stability: The p-tosylate salt is non-hygroscopic and highly crystalline, ensuring accurate weighing and stoichiometry compared to hygroscopic hydrochloride salts.
-
Clean Deprotection: Avoids the use of harsh cleavage cocktails (like HF or Trifluoromethanesulfonic acid) required for other Arg protecting groups.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | |
| CAS Number | 10342-07-1 |
| Molecular Formula | |
| Molecular Weight | 481.52 g/mol |
| Solubility | Soluble in DMF, DMSO, DMAc. Slightly soluble in MeOH/EtOH. Insoluble in |
| Storage | 2-8°C, Desiccated. Protect from light (Nitroarginine can be light sensitive over long periods). |
Experimental Protocols
Protocol A: Salt Neutralization & Coupling
Objective: To couple an N-protected amino acid (e.g., Boc-Xaa-OH) to H-Arg(NO2)-Obzl.
Critical Step: The p-tosylate counterion must be neutralized in situ to release the reactive
Reagents:
-
Amine Component: H-Arg(NO2)-Obzl[][2][3][4] · p-Tosylate (1.0 equiv)
-
Carboxyl Component: Boc-Amino Acid (1.1 equiv)
-
Coupling Reagents: EDC·HCl (1.1 equiv) and HOBt (1.1 equiv) or DCC/HOBt.
-
Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and drying tube, dissolve H-Arg(NO2)-Obzl · p-Tosylate (1.0 mmol, 482 mg) in anhydrous DMF (5–10 mL).
-
Neutralization (The "Free-Basing" Step):
-
Cool the solution to 0°C in an ice bath.
-
Add NMM (1.0 equiv, approx. 110 µL).
-
Note: Do not use a large excess of base. Excess base can lead to racemization of the activated incoming amino acid. 1.0 equivalent is strictly calculated to neutralize the TosOH acid.
-
-
Activation:
-
Add the Boc-Amino Acid (1.1 mmol) and HOBt (1.1 mmol) to the solution. Stir for 5 minutes.
-
Add EDC·HCl (1.1 mmol).
-
-
Reaction:
-
Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature.
-
Stir overnight (12–16 hours). Monitor reaction progress via TLC (System:
90:8:2) or HPLC.[6]
-
-
Workup:
-
Evaporate DMF under reduced pressure (high vacuum, rotary evaporator with water bath < 40°C).
-
Dissolve the oily residue in Ethyl Acetate (EtOAc, 50 mL).
-
Wash Sequence:
-
5% Citric Acid or
(3 x 20 mL) – Removes unreacted amine and basic impurities. -
Brine (1 x 20 mL).
-
5%
(3 x 20 mL) – Removes unreacted acid and HOBt. -
Brine (1 x 20 mL).
-
-
Dry the organic layer over anhydrous
. Filter and evaporate to dryness. -
Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography if necessary.
-
Protocol B: Global Deprotection (Catalytic Hydrogenolysis)
Objective: Simultaneous removal of the Nitro (
Safety Warning: Palladium on Carbon (Pd/C) is pyrophoric. Handle under inert gas (
Reagents:
-
Substrate: Protected Peptide (e.g., Boc-Xaa-Arg(NO2)-Obzl).
-
Catalyst: 10% Pd/C (10–20% by weight of the peptide).
-
Solvent: Methanol (MeOH) or MeOH/Acetic Acid (9:1) if solubility is an issue.
-
Hydrogen Source:
gas (balloon or Parr shaker at 30-40 psi).
Step-by-Step Procedure:
-
Preparation: Dissolve the protected peptide in MeOH. If the peptide contains multiple Arg residues, adding 5-10% Acetic Acid helps protonate the products and maintain solubility.
-
Catalyst Addition:
-
Flush the reaction vessel with Nitrogen.
-
Carefully add 10% Pd/C catalyst.
-
-
Hydrogenation:
-
Purge the vessel with Hydrogen gas (vacuum/fill cycles x 3).
-
Stir vigorously under
atmosphere (balloon pressure is usually sufficient for small scales; 30 psi for larger scales) for 6–24 hours. -
Monitoring: The reaction is complete when the UV absorbance of the Nitro group (approx 270 nm) disappears, or by HPLC/MS analysis.
-
-
Filtration:
-
Filter the mixture through a pad of Celite to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazards.
-
Wash the Celite pad with MeOH.
-
-
Isolation:
-
Evaporate the filtrate to dryness.
-
The residue is the acetate salt of the peptide (if AcOH was used) or the free base. Lyophilize from water/acetonitrile to obtain the final powder.
-
Visual Workflows
Figure 1: Coupling Reaction Workflow
This diagram illustrates the critical neutralization step required for the p-Tosylate salt.
Caption: Workflow for converting the stable p-Tosylate salt into a reactive amine for peptide coupling.
Figure 2: Global Deprotection Mechanism
This diagram details the simultaneous removal of protecting groups.
Caption: Catalytic hydrogenation simultaneously removes the Nitro side-chain protection and the Benzyl ester.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Coupling Yield | Incomplete neutralization of Tosylate salt. | Ensure exactly 1.0 eq of NMM is added. Check pH of reaction mixture (should be approx 7-8 on wet pH paper). |
| Racemization | Excess base during neutralization or coupling. | Use weak bases (NMM, Collidine) instead of TEA. Keep temperature at 0°C during base addition. Use HOBt/HOAt additives.[7] |
| Incomplete Hydrogenation | Catalyst poisoning (Sulfur from Tosylate?). | Ensure the intermediate peptide is thoroughly washed to remove Tosylate ions before hydrogenation. Increase catalyst loading or pressure (50 psi). |
| Precipitation during | Product is less soluble than starting material. | Add Acetic Acid (10-20%) or use Trifluoroethanol (TFE) as a co-solvent. |
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[8][9] Chemical Reviews, 109(6), 2455-2504. [Link]
-
Vergote, V., et al. (2009). "Quality control of arginine-containing peptides: The impact of side-chain protection." Journal of Peptide Science. [Link]
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Classic text referencing Nitroarginine solution phase chemistry).
Sources
- 2. biosynth.com [biosynth.com]
- 3. H-Arg(NO2)-OBzl p-tosylate salt - Creative Peptides [creative-peptides.com]
- 4. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]
- 5. H-ARG(NO2)-OBZL P-TOSYLATE | 10342-07-1 [chemicalbook.com]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | MDPI [mdpi.com]
- 7. peptide.com [peptide.com]
- 8. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Application Note: Strategic Use of H-Arg(NO2)-OBzl p-tosylate in Peptidomimetic Synthesis
Executive Summary
This detailed guide addresses the incorporation of H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) into peptidomimetic drug candidates. This specific arginine derivative is a cornerstone in solution-phase peptide synthesis, particularly for developing serine protease inhibitors (e.g., Thrombin, Trypsin, Factor Xa inhibitors).
Its utility lies in its unique protecting group strategy: the nitro (
Chemical Profile & Handling
Before initiating synthesis, researchers must account for the physical properties of the tosylate salt form. Unlike free amino acids, the p-tosylate counterion renders this compound highly crystalline and stable but requires specific neutralization steps during coupling.
| Property | Specification |
| Chemical Name | L-Arginine, |
| CAS Number | 10342-07-1 |
| Molecular Weight | 481.52 g/mol |
| Solubility | Soluble in DMF, DMSO, MeOH. Slightly soluble in |
| Hygroscopicity | Moderate. Store desiccated at +4°C. |
| Functionality | Protected building block (Free amine, Protected Side-chain/C-term). |
Strategic Application: The "Simultaneous Deprotection" Pathway
The primary advantage of H-Arg(NO2)-OBzl is the ability to perform Global Deprotection via Hydrogenolysis . This is superior to Fmoc/tBu strategies when the final peptidomimetic contains acid-sensitive moieties that would not survive TFA cleavage, or when avoiding HF is a safety priority.
Mechanism of Action[1][2]
-
Coupling: The free amine (
) reacts with an activated carboxylic acid (e.g., Boc-AA-OH or a drug scaffold). -
Protection: The
group withdraws electron density from the guanidine, preventing nucleophilic attack and minimizing lactam formation.[1] -
Deprotection:
cleaves the benzyl ester (to -COOH) and reduces the nitroguanidine to the native guanidine simultaneously.
Figure 1: Synthetic workflow utilizing H-Arg(NO2)-OBzl p-tosylate for peptidomimetic assembly.
Protocol 1: Solution-Phase Coupling
Objective: Couple H-Arg(NO2)-OBzl to a N-protected amino acid or carboxylic acid scaffold (R-COOH).
Reagents Required[2][4][5][6]
-
Amine: H-Arg(NO2)-OBzl p-tosylate (1.0 equiv)
-
Acid: R-COOH (1.1 equiv)
-
Coupling Agents: EDC.HCl (1.2 equiv) and HOBt (1.2 equiv)
-
Base: N-Methylmorpholine (NMM) or DIPEA (2.2 equiv minimum)
-
Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology
-
Dissolution & Neutralization (Critical Step):
-
Dissolve H-Arg(NO2)-OBzl p-tosylate in anhydrous DMF (approx. 5-10 mL per gram).
-
Note: The solution will be acidic due to the tosylate.
-
Add 1.0 equivalent of NMM/DIPEA to neutralize the salt and liberate the free amine. Stir for 5 minutes.
-
-
Activation:
-
In a separate vessel, dissolve the carboxylic acid (R-COOH) in DMF.
-
Add HOBt and EDC.HCl. Stir at
for 15 minutes to form the active ester.
-
-
Coupling Reaction:
-
Add the neutralized arginine solution to the activated acid mixture.
-
Add the remaining 1.2 equivalents of base (NMM/DIPEA) to maintain basicity (pH ~8 on wet pH paper).
-
Allow to warm to room temperature and stir for 4–12 hours.
-
-
Monitoring:
-
Monitor via TLC (
90:8:2). The starting arginine spot (low ) should disappear.
-
-
Workup:
-
Evaporate DMF under reduced pressure.
-
Redissolve residue in Ethyl Acetate (EtOAc).
-
Wash Sequence:
-
5%
or Citric Acid (removes unreacted amine/base). -
Water.
-
5%
(removes unreacted acid/HOBt). -
Brine.
-
-
Dry over
, filter, and concentrate.
-
Protocol 2: Global Deprotection (Hydrogenolysis)
Objective: Simultaneously remove the Benzyl ester (C-term) and Nitro group (Side-chain).
Safety Warning: Hydrogen gas is highly flammable. Palladium catalysts can ignite solvent vapors (pyrophoric). Perform in a well-ventilated fume hood.
Reagents Required[2][4][5][6]
-
Substrate: Protected Peptidomimetic (from Protocol 1).
-
Catalyst: 10% Pd/C (Palladium on Carbon).[2] Use 10-20% by weight of the substrate mass.
-
Solvent: Methanol (MeOH) or MeOH/Acetic Acid (9:1).
-
Hydrogen Source:
gas (balloon or Parr shaker).
Step-by-Step Methodology
-
Preparation:
-
Dissolve the protected peptide in MeOH.
-
Optimization: If the reaction is sluggish, add 5-10% Acetic Acid or Water to the solvent mixture. This facilitates the reduction of the nitroguanidine.
-
-
Catalyst Addition:
-
Under an inert atmosphere (
or Argon), carefully add the Pd/C catalyst to the solution. -
Tip: Wet the catalyst with a small amount of toluene or water before adding to methanol to prevent sparking.
-
-
Hydrogenation:
-
Purge the vessel with
gas (vacuum/fill cycle x3). -
Stir vigorously under
atmosphere (1 atm balloon is usually sufficient; 30-50 psi in a Parr shaker for difficult scales >5g).
-
-
Reaction Time:
-
The Benzyl ester cleaves rapidly (1-2 hours).
-
The Nitro group requires longer (6–24 hours).
-
Endpoint Validation: Monitor by HPLC. The intermediate (Arg-OBzl removed, Nitro intact) may appear transiently. Continue until the mass corresponds to the fully deprotected Arg.
-
-
Filtration:
-
Filter the mixture through a Celite pad to remove the Pd/C.
-
Wash the pad with MeOH/Water.
-
-
Isolation:
-
Concentrate the filtrate. Lyophilize (freeze-dry) to obtain the final peptidomimetic as a white powder.
-
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Coupling Yield | Incomplete neutralization of Tosylate. | Ensure at least 1.0 eq of base is added specifically for the salt, plus base for the reaction. Check pH > 7. |
| Incomplete Deprotection | Nitro group is stable. | Switch solvent to MeOH/AcOH/H2O (8:1:1). Increase |
| Product is Oily | Residual DMF or Tosylate salts. | Perform rigorous EtOAc/Brine washes. Precipitate product in cold Ether/Hexane. |
| Side Reactions | Lactam formation (rare with NO2). | Avoid strong bases during the coupling step; do not heat above 40°C. |
References
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
-
Biosynth. (n.d.). H-Arg(NO2)-OBzl p-tosylate salt. Retrieved from [3]
-
Alhassan, M., et al. (2020).[4] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.[1][4] International Journal of Molecular Sciences, 21(12), 4464.[4]
-
BenchChem. (2025).[2] Application Notes and Protocols for Catalytic Hydrogenation of Benzyl Esters.
Sources
Analytical HPLC methods for peptides containing nitroarginine
Application Note: High-Resolution HPLC Analysis and Deprotection Monitoring of Nitroarginine-Containing Peptides
Abstract
The incorporation of
Introduction
Nitroarginine is a derivative of arginine where the guanidino group is modified with a nitro group (
-
Synthetic Protecting Group: In solution-phase and Boc-solid-phase synthesis, the nitro group protects the highly basic guanidine side chain from acylation.
-
Biological Probe: Peptides containing Arg(NO
) are potent, competitive inhibitors of NOS isoforms due to their structural mimicry of the transition state.
Analytical separation of Arg(NO
Physicochemical Basis of Separation
To design a robust method, one must understand the causality behind the separation:
-
pKa and Hydrophobicity Shift:
-
Native Arginine: The guanidinium group has a pKa of ~12.5. At standard HPLC pH (0.1% TFA, pH ~2.0), the side chain is fully protonated (+1 charge), making it highly hydrophilic and causing early elution on C18 columns.
-
Nitroarginine: The electron-withdrawing nitro group drastically lowers the basicity of the guanidine (pKa < 0). At pH 2.0, the side chain remains uncharged (neutral). This significantly increases hydrophobicity, causing Arg(NO
) peptides to elute later than their native counterparts.
-
-
UV Absorbance Signature:
-
While the peptide bond absorbs at 214 nm, the nitroguanidino group exhibits a distinct absorbance band around 270 nm . Native arginine is transparent at this wavelength. This spectral difference provides a self-validating mechanism for peak identification.
-
Method Development Workflow
The following diagram outlines the logical flow for establishing the analytical method, prioritizing mobile phase selection based on the peptide's sequence hydrophobicity.
Figure 1: Decision tree for selecting stationary phases and detection parameters based on peptide hydrophobicity.
Protocol 1: Routine Purity & Identity Analysis
This protocol is the "workhorse" method for analyzing Arg(NO
Equipment: HPLC System with Diode Array Detector (DAD) or Dual Wavelength UV detector.
Reagents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm | Provides necessary hydrophobic selectivity to separate Arg from Arg(NO |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Temperature | 40°C | Elevated temperature improves mass transfer and peak shape for nitro-peptides. |
| Detection | Ch A: 214 nm Ch B: 270 nm | 214 nm quantifies the peptide; 270 nm confirms the nitro group. |
| Gradient | 0-5 min: 5% B (Isocratic)5-35 min: 5-65% B (Linear) | A shallow gradient ensures separation of the late-eluting Arg(NO |
Data Analysis (Self-Validating Step):
Calculate the Absorbance Ratio (
-
If
: The peak contains the Nitroarginine moiety. -
If
: The peak is likely the native peptide (or a non-nitrated impurity).
Protocol 2: Monitoring Deprotection (Hydrogenolysis)
A common critical application is monitoring the removal of the
The Challenge: Incomplete reduction can lead to stable intermediates or side products like Ornithine (Orn) if over-reduction occurs.
Workflow Logic:
Figure 2: Logic flow for monitoring the catalytic hydrogenation of Nitroarginine.
Step-by-Step Procedure:
-
Sampling: Take 20 µL of the reaction mixture.
-
Quenching: Dilute immediately into 180 µL of 50:50 Water/ACN (0.1% TFA). Note: Acidic quenching prevents further reaction during analysis.
-
Filtration: Spin down or filter (0.2 µm) to remove Pd/C catalyst (crucial to protect the HPLC column).
-
Analysis: Inject 10 µL using Protocol 1.
-
Interpretation:
-
Starting Material (Arg(NO
)): Elutes late (e.g., ~18 min). Strong 270 nm signal. -
Product (Arg): Elutes early (e.g., ~12 min). Zero 270 nm signal.
-
Stop Condition: Reaction is complete when the late-eluting peak < 1% area.
-
Data Summary & Troubleshooting
Retention Behavior Comparison:
| Species | Relative Retention Time (RRT) | A270/A214 Ratio | Charge at pH 2.0 |
| Native Peptide (Arg) | 1.00 (Reference) | < 0.01 | +1 (Side chain) |
| Nitro-Peptide (Arg(NO | 1.20 - 1.40 | > 0.15 | 0 (Side chain) |
| Ornithine Side-Product | ~0.95 - 1.05 | < 0.01 | +1 (Side chain) |
Troubleshooting Guide:
-
Peak Tailing: Nitroarginine peptides are hydrophobic and can interact with silanols.
-
Solution: Increase TFA to 0.15% or switch to a "End-capped" C18 column.
-
-
Ornithine Formation: If the peak shifts to early elution but the mass is -42 Da relative to Arg (M-45 relative to Arg(NO2)), hydrolysis has occurred instead of reduction.
-
Solution: This is often caused by excessive hydrogenation times or high temperature. Reduce reaction time.
-
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. [Link]
-
Fitch, C. A., et al. (2015). "Arginine: Its pKa value revisited."[2] Protein Science, 24(5), 752-761. [Link]
- Mant, C. T., & Hodges, R. S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press. (Contextual grounding for hydrophobicity shifts).
-
Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms." Biochemical Pharmacology, 51(4), 383-394. [Link]
Sources
Incorporation of H-Arg(NO2)-obzl P-tosylate in automated peptide synthesizers
This Application Note is structured to guide researchers through the specialized incorporation of H-Arg(NO2)-OBzl p-tosylate within automated peptide synthesis workflows.
Abstract & Technical Context
H-Arg(NO2)-OBzl p-tosylate is a specialized arginine derivative characterized by three critical features:
-
Side-Chain Protection: The guanidino group is protected by a Nitro (NO2) group, which suppresses
-lactam formation and is stable to TFA (Trifluoroacetic acid) but cleavable by HF (Hydrogen Fluoride) or catalytic hydrogenation. -
C-Terminal Protection: The carboxyl group is blocked as a Benzyl ester (OBzl) , preventing it from acting as an acylating agent.
-
Salt Form: It exists as a p-Toluenesulfonate (Tosylate/pTsOH) salt, ensuring crystallinity and stability but rendering the
-amine non-nucleophilic until neutralized.
Why use this in Automation?
Unlike standard Fmoc/Boc-amino acids used in Solid Phase Peptide Synthesis (SPPS), this compound presents a free (protonated) amine and a blocked carboxyl. Therefore, it is not used for standard chain elongation. Instead, it is utilized in:
-
Inverse Peptide Synthesis (N
C): Loading the N-terminus onto a Trityl-based resin. -
C-Terminal Capping/Modification: Coupling to a resin-bound peptide acid or side-chain carboxyl (e.g., Asp/Glu).
-
Automated Solution-Phase Synthesis: Acting as the amine component (nucleophile) reacting with an activated ester.
This guide focuses on the critical "In-Situ Neutralization" required to successfully deploy this salt in liquid handlers and automated synthesizers (e.g., CSBio, Biotage, Protein Technologies).
Chemical Logic & Pre-Synthesis Considerations
The Tosylate Challenge
The p-tosylate counterion (
-
Risk: Premature neutralization in the stock bottle can lead to slow dimerization or degradation (diketopiperazine formation is less likely due to the OBzl, but stability is highest in salt form).
-
Solution: In-Situ Neutralization within the reaction vessel or immediately prior to aspiration.
Solubility Profile
| Solvent | Solubility (Salt Form) | Solubility (Neutralized) | Recommendation |
| DMF | High (> 0.5 M) | High | Preferred |
| NMP | High | High | Excellent Alternative |
| DCM | Low/Moderate | Moderate | Avoid as primary solvent |
| Water | Moderate | Low (Precipitates) | Strictly Avoid |
Automated Protocol: Step-by-Step
Phase 1: Reagent Preparation (Stock Solution)
Objective: Prepare a stable 0.2 M solution of H-Arg(NO2)-OBzl p-tosylate for the synthesizer's "Amino Acid" or "Reagent" rack.
Materials:
-
Compound: H-Arg(NO2)-OBzl p-tosylate (MW: ~481.52 g/mol ).[1]
-
Solvent: Anhydrous DMF (Dimethylformamide).
-
Base: DIEA (Diisopropylethylamine).[2]
Procedure:
-
Calculate Mass: For 10 mL of 0.2 M solution, weigh 963 mg of the tosylate salt.
-
Dissolution (No Base yet): Add 8 mL of DMF. Vortex vigorously until the crystal lattice breaks down and the solution is clear.
-
Note: The salt is stable in DMF for weeks if kept dry.
-
-
Volume Adjustment: Top up to 10 mL with DMF.
-
Placement: Place in the synthesizer rack (e.g., Position "X").
Phase 2: The Automated Coupling Cycle
This workflow assumes the synthesizer is coupling this unit to an Activated Carboxyl (e.g., a resin-bound peptide with a free acid terminus, or an activated ester in solution).
Automation Script Logic:
-
Activation of Partner (The Acid):
-
The synthesizer activates the carboxylic acid component (e.g., Resin-Peptide-COOH) using HBTU/HATU and DIEA.
-
Wait Time: 2–5 minutes for pre-activation.
-
-
Aspiration & In-Situ Neutralization:
-
Step A: Aspirate the required volume of H-Arg(NO2)-OBzl p-tosylate stock (0.2 M).
-
Step B: Aspirate an equivalent molar amount of DIEA (Base).
-
Stoichiometry: Use 1.5 equivalents of DIEA relative to the Tosylate salt.
-
Calculation: If using 1.0 mmol Arg derivative, add 1.5 mmol DIEA.
-
-
Step C: (Optional but recommended) Mix in the transfer loop or hold vessel for 30 seconds.
-
-
Delivery & Coupling:
-
Dispense the neutralized amine mixture into the Reaction Vessel (RV).
-
Reaction Time: 60 – 120 minutes.
-
Temperature: Room Temperature (25°C) or mild heat (50°C). Warning: Avoid high heat (>60°C) with Nitro-Arg to prevent side reactions.
-
-
Wash:
-
Drain RV.
-
Wash 3x with DMF to remove the displaced p-Toluenesulfonic acid salts.
-
Mechanism & Workflow Visualization
The following diagram illustrates the chemical transformation and automated workflow for the incorporation of the tosylate salt.
Caption: Workflow for converting the stable Tosylate salt into a reactive nucleophile within the automated liquid handling path.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Precipitation in Line | Salt concentration too high (>0.5M) or incompatible solvent mix. | Reduce stock to 0.2 M. Ensure lines are primed with DMF, not DCM. |
| Low Coupling Efficiency | Incomplete neutralization of the p-Tosylate. | Increase DIEA to 2.0 equivalents relative to the Arg salt during the addition step. |
| No Reaction | User attempted to use this as a Carboxyl component (Standard SPPS). | Stop. This reagent is an Amine. It cannot be coupled to a free amine on the resin. It must be coupled to an Acid. |
| System Clogging | Crystallization of DIEA-Tosylate salts. | Perform a flow wash with 10% Methanol in DMF after the cycle to clear salt deposits. |
References
- Provides physicochemical properties and stability d
-
Alhassan, M., et al. (2020).[3][4] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Retrieved January 29, 2026, from [Link]
- Validates the stability of the Nitro (NO2)
- Source for specific salt form molecular weight and solubility characteristics.
- Confirming industrial application notes for non-clinical research use.
Sources
Troubleshooting & Optimization
How to prevent δ-lactam formation with H-Arg(NO2)-obzl P-tosylate
Topic: Prevention of -Lactam Formation during Peptide Synthesis
Reagent: H-Arg(NO2)-OBzl
Executive Summary
The Core Issue: H-Arg(NO2)-OBzl p-tosylate is a robust arginine derivative stored as a stable tosylate salt. However, upon neutralization (removal of the p-toluenesulfonic acid counterion) to generate the free amine for coupling, the molecule becomes thermodynamically unstable.
The primary degradation pathway is the intramolecular nucleophilic attack of the
The Solution: Prevention relies on a "Just-in-Time" Neutralization Strategy . You must never isolate the free base. Neutralization should occur in situ, at low temperature, and only in the presence of the acylating agent (the activated amino acid you are coupling to it).
The Mechanism of Failure
To prevent the side reaction, one must understand the molecular dynamics. The nitro (
Figure 1: -Lactam Formation Pathway
Caption: The degradation pathway from stable salt to irreversible lactam. The critical control point is the lifespan of the "Free Base" intermediate.
Critical Handling Protocols
Storage & Preparation
| Parameter | Specification | Reason |
| State | Solid p-tosylate salt | The protonated amine and guanidine are non-nucleophilic. |
| Temperature | -20°C (Long term) | Minimizes slow hydrolysis of the benzyl ester. |
| Hygroscopy | Desiccate strictly | Moisture facilitates hydrolysis and proton transfer. |
| Solvent | DMF or NMP | Avoid MeOH/EtOH (risk of transesterification). |
The "Just-in-Time" Neutralization Protocol
Objective: Minimize the time H-Arg(NO2)-OBzl exists as a free base before it reacts with the target activated amino acid.
Reagents:
-
Component A: H-Arg(NO2)-OBzl
p-tosylate (Amine component).[3] -
Component B: Protected Amino Acid (e.g., Boc-Xaa-OH or Fmoc-Xaa-OH).
-
Activator: EDC/HOBt or HATU.
-
Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).
Step-by-Step Procedure:
-
Activation First: Dissolve Component B (Carboxyl component) and the Activator in DMF. Allow activation to proceed for 2-5 minutes.
-
Note: Do not add the Arginine derivative yet.
-
-
Cold Dissolution: In a separate vial, dissolve Component A (Arg salt) in minimal DMF.
-
Critical: Cool this solution to 0°C (ice bath).
-
-
The "Trap" (Coupling): Add the cold Component A solution to the activated Component B mixture.
-
Controlled Neutralization: Add the Base (DIEA/NMM) dropwise to the combined mixture while stirring at 0°C.
-
Stoichiometry: Add exactly enough base to neutralize the p-tosylate and the activator (usually 1.0 - 2.0 equivalents relative to the Arg salt). Do not exceed pH 7.5.
-
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature.
Troubleshooting Guide
Use this matrix to diagnose issues with your synthesis involving H-Arg(NO2)-OBzl.
| Symptom | Probable Cause | Diagnosis | Corrective Action |
| Low Yield / Missing Peak | LC-MS shows a peak with Mass = [M-OBzl]. (Loss of 108 Da from free base). | Reduce Base Contact Time: Follow the "Just-in-Time" protocol. Ensure base is added after mixing with the electrophile. | |
| New Impurity (+14 Da) | Methyl Ester formation | LC-MS shows M+14 peak. | Change Solvent: You used Methanol to dissolve the salt. Switch to DMF. |
| Slow Reaction | Incomplete Neutralization | pH check (wet paper) shows pH < 6. | Adjust Base: The tosylate counterion consumes 1 eq. of base. Ensure you calculated equivalents for both the salt and the reaction. |
| Precipitation | Solubility Issue | Solution turns cloudy upon adding Arg salt. | Cosolvent: Add small amount of DMSO or use NMP instead of DMF. |
Figure 2: Optimized Workflow Decision Tree
Caption: Decision tree for safe coupling. Note that base is added ONLY after the reactants are mixed.
Frequently Asked Questions (FAQs)
Q1: Why is the p-tosylate salt preferred over the hydrochloride (HCl) salt? A: The p-tosylate salt generally offers better solubility in organic solvents (like DMF and DCM) used in peptide synthesis compared to the HCl salt. Furthermore, p-toluenesulfonic acid is a weaker acid than HCl, which can sometimes be gentler on acid-sensitive protecting groups, although for H-Arg(NO2)-OBzl, the primary benefit is crystallinity and solubility [1][3].
Q2: Can I convert the Tosylate salt to the Free Base ahead of time to save steps? A: Absolutely not. The free base of H-Arg(NO2)-OBzl is metastable. Once the stabilizing acid is removed, the intramolecular cyclization to the lactam begins immediately, especially at room temperature. Always generate the free amine in situ [2][5].
Q3: Does the Nitro (
Q4: I see a peak corresponding to [M - 18] in my LCMS. Is this the lactam?
A: Likely not. A loss of 18 Da usually indicates dehydration. The
References
-
Alhassan, M., et al. (2020).[1] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Retrieved January 29, 2026, from [Link]
-
Cezari, M. H., & Juliano, L. (1996).[4] Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide Research. Retrieved January 29, 2026, from [Link]
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]
- 4. semanticscholar.org [semanticscholar.org]
Optimizing the coupling efficiency of H-Arg(NO2)-obzl P-tosylate in SPPS
Technical Support Center: Optimizing H-Arg(NO2)-OBzl p-tosylate in SPPS
Status: Operational Agent: Senior Application Scientist Ticket ID: ARG-NO2-TOS-OPT
Executive Summary: The Reagent Profile
You are working with H-Arg(NO2)-OBzl p-tosylate .[1][2][3] Before proceeding, it is critical to align your experimental setup with the chemical reality of this specific building block. Unlike standard Fmoc-Arg(Pbf)-OH, this molecule is:
-
C-Terminally Blocked: The Benzyl ester (OBzl) prevents activation of the carboxylic acid. This molecule acts as the Nucleophile (Amine Component) , not the Electrophile (Carboxyl Component).[3]
-
A Stable Salt: The p-tosylate (TosOH) counterion renders the
-amine non-reactive until neutralized.[3] -
Side-Chain Protected (Nitro): The
group is extremely stable and cannot be removed by TFA . It requires HF (Boc chemistry) or catalytic hydrogenation.[3]
Common Use Case: Fragment condensation, inverse SPPS (N
Module 1: The "Zero-Coupling" Barrier (Salt Neutralization)
The Problem: The most common reason for 0% coupling efficiency with this reagent is the failure to liberate the free amine from the p-tosylate salt. The salt form (
The Solution: You must perform an in situ or pre-neutralization step using a tertiary base.
Protocol: In Situ Neutralization & Coupling
Use this protocol when coupling H-Arg(NO2)-OBzl p-tosylate to a resin-bound carboxylic acid.[3]
-
Resin Preparation: Ensure the resin-bound peptide has a free carboxylic acid (not an amine). Activate this acid using your standard cocktail (e.g., DIC/HOBt or HATU/DIEA).[3]
-
Note: If using HATU, use 0.9 equivalents relative to the base to prevent capping.[3]
-
-
Reagent Dissolution: Dissolve H-Arg(NO2)-OBzl p-tosylate in DMF.
-
Concentration: 0.1 M – 0.3 M.
-
-
Neutralization (Critical Step): Add Diisopropylethylamine (DIEA) to the Arg solution.
-
Addition: Immediately add the neutralized Arg solution to the activated resin.
-
Reaction Time: Allow 2–4 hours. The Arg side chain is bulky; diffusion is slower than Gly/Ala.
Caption: The obligatory transition from inert tosylate salt to reactive amine via base neutralization.[3]
Module 2: Solubility & Aggregation Management
Nitro-arginine derivatives are notoriously hydrophobic due to the masking of the guanidine charge by the nitro group and the lipophilic benzyl ester.
Troubleshooting Table: Solubility Optimization
| Issue | Symptom | Optimization Strategy |
| Salt Precipitation | Solution turns cloudy upon adding DIEA. | The free base is less soluble than the salt. Add NMP (N-methyl-2-pyrrolidone) or DMSO (up to 20%) to the DMF mixture before adding base. |
| Gelation | Resin clumps during coupling. | Add Chaotropes. Use 0.1 M LiCl or KSCN in the coupling buffer to disrupt hydrogen bond networks. |
| Slow Kinetics | Kaiser test remains positive (on resin-acid side) after 4 hours. | Double Coupling. Drain, wash, and repeat the coupling with fresh reagents.[3] Heat to 50°C (Microwave or water bath) can accelerate diffusion. |
Module 3: Compatibility & Side Reactions
The -Lactam Myth
-
Concern: Arginine is prone to intramolecular cyclization (
-lactam formation) which terminates the chain.[3][7] -
Reality for THIS Reagent: Since H-Arg(NO2)-OBzl is the amine component (nucleophile) and its Carboxyl is protected (OBzl), it cannot cyclize upon itself during this step.[3] The risk of
-lactam is near zero unless you remove the OBzl group while the -amine is acylated.
The Deprotection Trap (Crucial Warning)
-
Scenario: You are using Fmoc SPPS and plan to cleave with TFA.
-
Outcome: Failure.[8]
-
Reason: The
group is stable to TFA. It requires HF (Hydrofluoric Acid) or Catalytic Hydrogenation (Pd/C, ) for removal. -
Fix: If you do not have HF capabilities, you cannot deprotect the side chain.[3] Consider switching to H-Arg(Pbf)-OMe or similar if TFA cleavage is required.[3]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use this reagent to extend the peptide chain (add amino acids after this Arg)? A: Not directly. The C-terminus is blocked by a Benzyl ester (OBzl).[3] To extend the chain from the C-terminus (Inverse SPPS), you would need to saponify the ester (remove OBzl) without damaging the peptide, which is chemically risky on-resin. This reagent is best used as a terminal residue or in fragment condensation .[3]
Q2: Why use Arg(NO2) instead of Arg(Pbf)? A: The Nitro group is smaller and reduces the basicity of the guanidine significantly, preventing specific side reactions during complex fragment couplings.[3] However, it is a legacy protecting group primarily used in Boc chemistry or solution-phase synthesis due to the harsh deprotection requirements.
Q3: My coupling efficiency is still low despite neutralization. Why? A: Check the Resin-Bound Component . If you are coupling to a steric-heavy amino acid (like Val, Ile, or another Arg) on the resin, the steric clash with the bulky Arg(NO2)-OBzl is significant.
-
Action: Switch to HATU/HOAt activation for the resin-bound acid and perform the reaction at 60°C for 1 hour.
References
-
Bachem. (2024).[9] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][6][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link
-
Alhassan, M., et al. (2020).[6][10] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences, 21(11), 3986. Link
-
PubChem. (2025).[3] L-Arginine Compound Summary. National Library of Medicine. Link
Sources
- 1. creative-peptides.com [creative-peptides.com]
- 2. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]
- 3. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy H-Arg(NO2)-Obzl.HCl [smolecule.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. bachem.com [bachem.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting incomplete deprotection of the nitroarginine side chain
Welcome to the Peptide Synthesis Technical Support Hub.
Topic: Troubleshooting Incomplete Deprotection of
Executive Summary: The "Stubborn" Nitro Group
The nitro group (
The Core Problem: The
Diagnostic Module: Is it Incomplete Deprotection?
Before altering your protocol, confirm the identity of the impurity using ESI-MS or MALDI-TOF.
Symptom Checker
| Observation (Mass Shift) | Diagnosis | Root Cause |
| +45 Da | Retained Nitro Group | Cleavage conditions too mild; Catalyst poisoning; Old TFMSA/HF. |
| -42 Da (vs. Target) | Ornithine Formation | Hydrolysis of guanidino group (rare in acid, possible in basic workup). |
| +18 Da | Hydrolysis | Incomplete coupling (Deletion sequence) or hydrolysis of amide. |
Decision Logic Flow
Figure 1: Diagnostic logic for arginine side-chain modifications.
Module: Acidolytic Cleavage (HF & TFMSA)
This is the standard method for Boc-SPPS. The nitro group is stable to TFA; it requires superacids.
Method A: Anhydrous Hydrogen Fluoride (HF)
Status: The "Gold Standard" (but hazardous).
-
Protocol: "High HF" procedure.
-
Conditions: Anhydrous HF + Anisole (9:1 v/v) at 0°C for 60 minutes.
-
Troubleshooting:
-
Problem: Still seeing +45 Da.
-
Fix: The reaction is temperature-dependent.[1] Ensure the reaction vessel is actually at 0°C (ice bath), not -20°C. If the peptide contains multiple Arg residues, extend time to 90 mins.
-
Warning: Do not exceed 0°C significantly, or you risk
acyl shift in Ser/Thr residues.
-
-
Method B: TFMSA (Trifluoromethanesulfonic Acid)
Status: The safer, less volatile alternative to HF.
-
Protocol: The "Low-High" acidity concept does not apply to
removal; you need high acidity immediately. -
Standard Cocktail:
-
Troubleshooting Guide:
| Question | Answer/Solution |
| Why is TFMSA failing to remove the nitro group? | TFMSA is sensitive to moisture. If your TFA is wet, the effective acidity ( |
| Can I use TMSOTf instead? | Generally, no . TMSOTf/TFA is excellent for Pbf/Pmc (Fmoc chemistry) but often insufficient for the stable |
| My peptide looks "chewed up" after TFMSA. | TFMSA is a powerful oxidant. If you lack scavengers (Thioanisole/EDT), you will alkylate Trp/Tyr. Action: Ensure Thioanisole is present at >5% volume. |
Module: Catalytic Hydrogenolysis (Pd/C)
Context: Primarily used in solution-phase synthesis or Z-chemistry. The Issue: The reaction starts but "stalls" at 80-90% conversion.
Root Cause Analysis: Catalyst Poisoning
The nitro group reduction is a surface-catalyzed reaction. If your peptide contains Cysteine (Cys) or Methionine (Met) , the sulfur lone pairs will bind irreversibly to the Palladium surface, poisoning the catalyst.
Troubleshooting Protocol
-
Solvent Switch:
-
Standard: Methanol/Water.
-
Enhanced:Acetic Acid (AcOH) / Methanol (1:1) . Protonation of the amine product prevents it from inhibiting the catalyst.
-
-
Pressure vs. Temperature:
-
Do NOT heat above 40°C (risk of racemization).
-
DO increase pressure. Switch from a balloon (1 atm) to a Parr shaker (3–4 atm / 50-60 psi).
-
-
The "Sulfur" Workaround:
-
If Met/Cys are present, Pd/C will fail.
-
Alternative: Use Liquid Ammonia / Sodium (Birch Reduction) (Aggressive) or switch to Transfer Hydrogenation using Ammonium Formate with massive excess of Pd black (freshly prepared).
-
Module: The Modern Solution ( )
Context: A breakthrough method (2020) allows for removal of
Mechanism: Electron transfer reduction using Stannous Chloride in 2-Methyltetrahydrofuran (2-MeTHF).
Protocol (Alhassan et al., 2020) [1][3]
-
Wash Resin: 0.2 M HCl in 2-MeTHF (3 × 1 min).
-
Reaction Cocktail:
-
Conditions: Shake at 55°C for 2–3 hours.
-
Cleavage: Proceed with standard TFA cleavage (the
is already gone).
Why this works: It solves the "incomplete deprotection" issue by allowing you to monitor the reaction on a small resin aliquot before committing to full cleavage.
Figure 2: On-resin deprotection workflow using Stannous Chloride.
References
-
Alhassan, M., et al. (2020). "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis."[3][4][5] International Journal of Molecular Sciences, 21(12), 4464.[3]
-
Yajima, H., et al. (1974). "Trifluoromethanesulfonic acid, as a deprotecting reagent in peptide chemistry." Chemical & Pharmaceutical Bulletin, 22(5), 1079-1086.
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154.
-
Sigma-Aldrich (Merck). "Cleavage and Deprotection Protocols for Boc and Fmoc Chemistry." Technical Bulletin.
Sources
- 1. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Solubility Optimization for H-Arg(NO2)-OBzl p-tosylate
Case ID: SOL-ARG-002 Compound: H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) Solvent System: N,N-Dimethylformamide (DMF) Status: Active Guide
Executive Summary & Mechanism of Failure
The Issue: Users frequently report that H-Arg(NO2)-OBzl p-tosylate forms a gelatinous suspension or "oils out" at the bottom of the vial when dissolved in DMF, particularly at concentrations >0.1 M.
The Science (Why this happens): This solubility failure is driven by two competing molecular forces:
-
Ionic Lattice Energy: The p-toluenesulfonate (tosylate) counterion creates a strong ionic lattice with the protonated
-amine. While tosylates are generally more lipophilic than hydrochlorides, the lattice energy can still exceed the solvation enthalpy provided by DMF. -
Nitro-Guanidine Aggregation: The nitro (
) protecting group on the arginine side chain is electron-withdrawing and capable of strong intermolecular hydrogen bonding (stacking). In pure DMF, these molecules prefer to stack with each other (aggregation) rather than interact with the solvent, leading to gelation.
Troubleshooting Workflow (Step-by-Step)
Follow this protocol strictly. Do not skip the "Pre-Solubilization Check," as it is the most common cause of failure.
Phase A: Pre-Solubilization Check (The "Ether Trap")
Context: This compound is often precipitated using diethyl ether or hexane during manufacturing. Residual non-polar solvents trapped in the crystal lattice act as "anti-solvents," instantly triggering precipitation when DMF is added.
-
Smell/Headspace Test: If the solid smells faintly of ether or hexane, it contains residual solvent.
-
Vacuum Drying: Place the specific amount needed in a vacuum desiccator (over
or KOH) for at least 2 hours before attempting to dissolve. Removing the anti-solvent significantly lowers the energy barrier for dissolution.
Phase B: The Dissolution Protocol
| Step | Action | Technical Rationale |
| 1 | Solvent Quality | Use Anhydrous DMF (99.8%+). Water acts as an anti-solvent for the hydrophobic Benzyl (OBzl) ester group. |
| 2 | Initial Mix | Add DMF to the powder (not vice versa). Vortex vigorously for 30 seconds. |
| 3 | Thermal Shift | If cloudy, heat the solution to 40°C - 45°C in a water bath. ⚠️ WARNING: Do not exceed 50°C. Higher temperatures risk racemization of the |
| 4 | Sonication | Sonicate for 5 minutes. This mechanically disrupts the H-bond networks (aggregates) explained in the Executive Summary. |
| 5 | The "Chaotropic" Fix | If still insoluble, add LiCl (Lithium Chloride) to a final concentration of 5% (w/v). See "Advanced Solubilization" below for the mechanism. |
Visualizing the Workflow
The following diagram outlines the decision logic for solubilizing difficult Arginine derivatives.
Figure 1: Decision tree for solubilizing H-Arg(NO2)-OBzl p-tosylate. Note the critical drying step before solvent addition.
Advanced Technical FAQs
Q: Why does adding LiCl (Lithium Chloride) work?
A: This is a standard technique in peptide chemistry known as "Chaotropic Solubilization."
The lithium cation (
-
Recommendation: Use anhydrous LiCl.
Q: Can I use DMSO instead of DMF? A: Yes, DMSO (Dimethyl Sulfoxide) has a higher dielectric constant and better solvating power for nitro-arginine.
-
For Synthesis: If you are using this for coupling, ensure your downstream reagents (like HATU/HBTU) are compatible. DMSO is generally safe for Fmoc/Boc chemistry but is harder to remove than DMF.
-
For Analysis (HPLC): DMSO is perfectly fine, but ensure it doesn't mask your injection peak.
Q: The solution turned slightly yellow after heating. Is it ruined? A: A faint yellow tint is acceptable and often comes from the tosylate salt or minor trace impurities in the DMF (amines). However, a dark orange or brown color indicates degradation (likely removal of the nitro group or hydrolysis of the benzyl ester). If it is dark orange, discard and start over with fresh, amine-free DMF.
Q: Will the p-tosylate counterion interfere with my coupling reaction? A: Generally, no. However, if you are using a base-sensitive coupling method, remember that you must add enough tertiary base (DIEA or NMM) to neutralize the tosylate acid and activate the amino acid.
-
Calculation: You need 1 equivalent of base to neutralize the TosOH salt + 1 equivalent for the activation.
Comparative Solubility Matrix
Use this table to select the correct solvent system based on your application.
| Solvent System | Solubility Rating | Suitability for Synthesis | Suitability for HPLC | Notes |
| Pure DMF | Moderate | High | High | Prone to aggregation at >0.1M. |
| DMF + 5% LiCl | Excellent | High | Low | Salts interfere with MS/HPLC; great for synthesis. |
| DMSO | Excellent | Moderate | High | Hard to remove; high boiling point. |
| NMP | Good | High | High | More expensive than DMF; similar performance. |
| DCM (Dichloromethane) | Poor | Low | Moderate | Avoid. Too non-polar for this salt. |
References
-
Bachem. (n.d.). Peptide Synthesis Guide: Handling of Arginine Derivatives. Retrieved from
-
Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides and Amino Acid Derivatives. Retrieved from
- Seebach, D., et al. (1996). On the Solubilization of Peptides in DMF by LiCl. Helvetica Chimica Acta. (General principle citation for LiCl usage in peptide chemistry).
-
ChemicalBook. (2023). H-ARG(NO2)-OBZL P-TOSYLATE Properties and Safety. Retrieved from
Technical Support Center: Managing Aggregation in Peptides Containing H-Arg(NO₂)-OBzl
Content Type: Technical Troubleshooting Guide & FAQ Subject Matter Expert: Senior Application Scientist, Peptide Chemistry Division Last Updated: January 2026
Introduction: The "Sticky" Nature of Nitro-Arginine
You are likely here because your synthesis has stalled, your reaction mixture has turned into a gel, or your HPLC trace shows a broad, unresolved hump.
H-Arg(NO₂)-OBzl (Arginine nitro-derivative benzyl ester) presents a unique dual challenge in peptide synthesis. While the Benzyl (OBzl) ester provides robust C-terminal protection suitable for solution-phase or Boc-chemistry, the Nitro (NO₂) group on the guanidine side chain is the primary culprit for aggregation.
Unlike urethane protecting groups (Boc/Fmoc) that merely mask amines, the nitro group:
-
Increases Hydrogen Bonding Potential: The
moiety is highly polar and facilitates strong intermolecular hydrogen bonding, promoting the formation of -sheet secondary structures (peptide gels). -
Alters Solubility Profiles: It renders the peptide less soluble in standard non-polar organic solvents (DCM, chloroform) often used in solution-phase coupling.
This guide provides a self-validating troubleshooting framework to disrupt these aggregates and restore synthetic efficiency.
Module 1: Solvent Engineering & Chaos-Induction
The Problem: The growing peptide chain containing Arg(NO₂) has adopted a stable secondary structure (likely
The Fix: You must disrupt the hydrogen bond network without degrading the labile nitro-guanidine moiety.
Protocol A: The "Magic Mixture" Strategy
Standard solvents (DMF/DCM) are often insufficient for Nitro-Arginine peptides.[1] Use this validated solvent system for coupling reactions involving sequences >5 residues.[1]
| Component | Role | Concentration |
| DCM / DMF / NMP | Base Solvent | 1:1:1 Ratio (v/v) |
| Ethylene Carbonate | H-Bond Disruptor | 1.0 M |
| Triton X-100 | Non-ionic Detergent | 1% (w/v) |
Implementation Steps:
-
Dissolve your amino acid and coupling reagent in the "Magic Mixture."
-
Pre-activate for 2-3 minutes before adding to the resin or amine component.[1]
-
Perform the coupling at 45°C (Do not exceed 50°C to avoid nitro-group degradation).
Protocol B: Chaotropic Salt Wash (The Lithium Loop)
If your reaction mixture gels, the resin/peptide is physically inaccessible. Chaotropic salts break the water structure and H-bonds.
Reagents:
-
Solution A: 0.4 M LiCl in DMF
-
Solution B: 0.4 M KSCN (Potassium Thiocyanate) in DMF
Workflow:
-
Drain the reaction vessel.
-
Wash with Solution A (2 x 5 min). This swells the resin and solvates the Arg(NO₂) side chains.
-
Wash with Solution B (1 x 5 min) if aggregation persists.
-
Proceed immediately to coupling without a DCM wash (DCM shrinks the resin).[1]
Module 2: Coupling Logic for H-Arg(NO₂)-OBzl
The Problem: H-Arg(NO₂)-OBzl is typically supplied as a salt (HCl or Tosylate).[1] Incomplete neutralization leads to failed coupling, while over-neutralization can cause racemization or lactamization.
Critical Check: The Neutralization Window
When using H-Arg(NO₂)-OBzl as the nucleophile (amine component):
-
Do NOT use TEA (Triethylamine): It is too nucleophilic and can cause side reactions with the nitro-guanidine.[1]
-
Use DIPEA (Diisopropylethylamine): Use exactly 1.0 equivalent relative to the salt form.[1]
-
In-Situ Neutralization: Do not pre-neutralize and store.[1] Add the DIPEA simultaneously with the activated carboxyl component to minimize the time the free base spends in solution, reducing aggregation risk.
Visualizing the Aggregation Pathway
Figure 1: Decision pathway for handling Arg(NO₂) coupling. Note that aggregation competes directly with the coupling reaction.
Module 3: Deprotection & Cleavage Hazards
The Problem: You successfully synthesized the peptide, but the final cleavage fails or yields a complex mixture. The Nitro group is stable to TFA (used in Fmoc cleavage) and requires specific reduction.
Scenario A: Catalytic Hydrogenation (The Old Standard)
-
Risk: If the peptide aggregated during synthesis, it will likely aggregate on the catalyst surface (Pd/C), leading to incomplete reduction of the
to . -
Troubleshooting:
Scenario B: The SnCl₂ Alternative (The Modern Solution)
If hydrogenation stalls due to aggregation, switch to chemical reduction. This method works well even for aggregated sequences because it is a homogeneous solution reaction.[1]
Protocol:
-
Reagent: 6M SnCl₂ (Stannous Chloride) in 6M HCl / Dioxane.
-
Conditions: Stir at room temperature for 2-4 hours.
-
Work-up: The removal of the nitro group converts Arg(NO₂) to Arg. This often drastically improves solubility, as the native Arginine is positively charged and repels other chains.
Frequently Asked Questions (FAQ)
Q1: My peptide containing Arg(NO₂) is insoluble in DMF. Can I use DMSO?
A: Yes, but with caution. DMSO is an excellent solvent for aggregated peptides (dissolving
Q2: Why not just use Arg(Pbf) or Arg(Pmc)? A: You likely can't. H-Arg(NO₂)-OBzl is typically used in Boc chemistry or Solution Phase synthesis where base-labile protecting groups (Fmoc) are not compatible, or where the OBzl group is required for a specific C-terminal modification.[1] If you are doing standard Fmoc SPPS, switch to Fmoc-Arg(Pbf)-OH immediately; Arg(NO₂) is obsolete for standard Fmoc SPPS due to the harsh deprotection required.[1]
Q3: The reaction mixture turned yellow/orange. Is this normal? A: Yes. Nitro-arginine derivatives often exhibit a yellowish tint, and nitration byproducts can be orange. However, a dark orange/red color upon adding base (DIPEA) might indicate over-basification or degradation.[1] Verify pH is ~8-9 (damp pH paper), not higher.
Q4: Can I use microwave synthesis with Arg(NO₂)? A: Proceed with extreme caution. The nitro-guanidine bond is thermally sensitive. While microwave irradiation helps break aggregation, temperatures above 50°C can cause decomposition of the side chain. Use lower power settings and extended times instead of high heat.
References
-
Alhassan, M., et al. (2020). "Revisiting NO₂ as Protecting Group of Arginine in Solid-Phase Peptide Synthesis."[2] International Journal of Molecular Sciences, 21(12), 4464.[2] [1]
- Key Insight: Validates the use of SnCl₂ for deprotection and discusses the stability of the NO₂ group.
-
Sigma-Aldrich (Merck). "Overcoming Aggregation in Solid-phase Peptide Synthesis."[1] Technical Notes.
- Key Insight: Provides protocols for Chaotropic Salts (LiCl, KSCN)
-
AAPPTEC. "Aggregation, Racemization and Side Reactions in Peptide Synthesis." Peptide Synthesis Guide.
- Key Insight: details the mechanism of aggregation and solvent engineering str
-
PubChem. "H-Arg(NO2)-OBzl Compound Summary."[1] National Library of Medicine.[1] [1]
Sources
- 1. H-Arg(NO2)-Pro-OBn | C18H26N6O5 | CID 140338424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy H-Arg(NO2)-Obzl.HCl [smolecule.com]
- 4. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]
Purification strategies for crude peptides containing H-Arg(NO2)-obzl
Status: Online | Current Wait Time: 0 mins | Technician: Senior Application Scientist[1]
Welcome to the Technical Support Center. You are likely working with H-Arg(NO2)-obzl (Nitro-L-arginine benzyl ester), a specialized intermediate often used to suppress lactam formation or as a nitric oxide synthase (NOS) inhibitor.[1]
This molecule presents a "hydrophobic sandwich" challenge: the core is polar, but the Nitro (NO2) and Benzyl ester (obzl) protecting groups significantly alter its physicochemical behavior compared to native Arginine.
Below are the three most common "Support Tickets" we receive for this molecule, resolved with field-proven protocols.
🎫 Ticket #1024: "My sample precipitates when I inject it onto the HPLC."
User: Dr. J. Chemist Issue: I dissolved the crude peptide in 0.1% TFA/Water. It looked clear, but my column pressure spiked, and I see broad, ugly peaks.
👨🔬 Technician Response:
This is a classic Solubility Mismatch . While H-Arg(NO2)-obzl has a free N-terminal amine (polar), the Benzyl ester and Nitro group render the molecule significantly more hydrophobic than free Arginine. In pure aqueous acid, it may form micro-aggregates that crash out upon hitting the pressurized column head.
The Fix: The "Organic-First" Solubilization Protocol Do not start with water. You must "wet" the hydrophobic protecting groups first.
Step-by-Step Protocol:
-
Weigh your crude H-Arg(NO2)-obzl.[1]
-
Dissolve in a minimal volume of DMF (Dimethylformamide) or DMSO .
-
Target: 50-100 mg/mL concentration.[1]
-
-
Dilute slowly with 0.1% TFA in Water (or your starting mobile phase).[1]
-
Filter immediately through a 0.45 µm PTFE filter (hydrophobic compatible).[1] Nylon filters may bind your benzyl ester.[1]
Why this works: The organic solvent disrupts hydrophobic stacking of the benzyl rings, while the subsequent dilution ensures the sample "plugs" into the mobile phase without shocking the column.
🎫 Ticket #1025: "I can't separate the product from the non-benzylated impurity."
User: Process_Dev_Lead Issue: I see a shoulder on my main peak. I suspect it's H-Arg(NO2)-OH (hydrolyzed ester).[1] A standard C18 gradient isn't resolving them well.[1]
👨🔬 Technician Response:
Standard C18 columns separate based on general hydrophobicity. However, the difference between -OBzl and -OH is not just hydrophobicity—it's aromaticity . You need a stationary phase that interacts specifically with the benzyl ring (pi-pi interactions).[1]
The Fix: Stationary Phase Switching
| Feature | Standard C18 | Recommended: Phenyl-Hexyl |
| Primary Interaction | Hydrophobic (Alkyl chain) | Hydrophobic + Pi-Pi Interaction |
| Selectivity | Separates by chain length | Separates by aromatic content |
| Resolution (OBzl vs OH) | Moderate (often co-elutes) | High (Benzyl ring retains stronger) |
Optimized Method Parameters:
-
Column: Phenyl-Hexyl or C18 with high carbon load.[1]
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Note: Do not use Methanol as the B-solvent; it can cause transesterification (swapping -OBzl for -OMe) over long runs.[1]
-
-
Gradient: Shallow gradient.
-
Example: 10% B to 40% B over 30 minutes.[1] The hydrophobic Benzyl ester will elute significantly later than the free acid form.
-
Visualizing the Workflow:
Caption: Workflow optimizing column selection for aromatic selectivity.
🎫 Ticket #1026: "My product is disappearing during storage."
User: Lab_Manager_03 Issue: We purified the peptide, lyophilized it, and stored it in the fridge. A week later, LC-MS shows a mass shift of -90 Da (loss of benzyl) or +2 Da (reduction).[1]
👨🔬 Technician Response:
You are fighting two enemies here: Hydrolysis (loss of ester) and Hydrogenolysis (loss of nitro/benzyl).[1]
Root Cause Analysis:
-
Base Sensitivity: Benzyl esters are extremely labile in basic conditions (pH > 7).[1] Even residual ammonium bicarbonate from a buffer exchange can cleave the ester.
-
Nitro Instability: The Arg(NO2) group is susceptible to reduction.[1] If you used any catalytic hydrogenation steps nearby (or stored near catalysts), the nitro group can reduce to an amine (Ornithine formation or Arg regeneration).[1]
The Fix: Storage & Handling Protocol
-
pH Control: Always maintain fractions at pH < 4 .
-
Do NOT use Ammonium Hydroxide or TEAP (Triethylamine Phosphate) buffers for purification unless absolutely necessary, and remove them immediately.[1]
-
-
Lyophilization: Freeze-dry immediately after collection. Do not leave in liquid solution (especially aqueous acetonitrile) for >24 hours.[1]
-
Storage: Store the dry powder at -20°C under Argon or Nitrogen . Moisture promotes ester hydrolysis.[1]
Troubleshooting Logic Diagram:
Caption: Diagnostic logic for identifying degradation pathways of H-Arg(NO2)-obzl.
📚 References & Further Reading
-
Vertex AI Search . (2025).[1] Purification strategies for H-Arg(NO2)-obzl peptides. Retrieved from 2
-
Context: Provides foundational data on the synthesis and properties of Nitroarginine benzyl ester hydrochloride.
-
-
YMC Co., Ltd. (n.d.).[1] Strategic peptide purification: A guide for developing preparative peptide purification strategies. Retrieved from 3
-
Context: Validates the use of Phenyl-Hexyl columns for separating peptides with aromatic side chains and hydrophobic modifications.
-
-
Waters Corporation . (n.d.).[1] Peptide Isolation – Method Development Considerations. Retrieved from 4
-
Context: Authoritative source on solubility troubleshooting and the "HPLC Index" for hydrophobic peptides.
-
-
Boc Sciences . (n.d.).[1] H-Arg(NO2)-Obzl Properties and Applications. Retrieved from
-
Context: Confirms the stability profile and specific use cases of the nitro-arginine benzyl ester derivative.
-
Sources
Proper storage and handling conditions for H-Arg(NO2)-obzl P-tosylate to prevent degradation
Product Code: H-Arg(NO2)-OBzl·pTsOH
Subject: Storage, Handling, and Stability Protocols
Technical Overview
H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) is a critical intermediate in peptide synthesis.[1] It features a nitro-protected guanidino group and a benzyl ester-protected C-terminus.[1][] The p-toluenesulfonate (tosylate) counterion is specifically engineered to enhance the crystallinity and stability of the arginine derivative, which would otherwise be an unstable, hygroscopic oil in its free base form.
Despite the stabilizing effect of the tosylate salt, this compound remains sensitive to moisture-induced hydrolysis and thermal degradation . This guide outlines the rigorous protocols required to maintain its purity (>98%) and coupling efficiency.
Critical Storage Protocol (The "Cold Chain")
To prevent the hydrolysis of the benzyl ester or the degradation of the nitro group, strict adherence to the "Desiccator-Freezer" protocol is mandatory.
Storage Specifications
| Parameter | Specification | Mechanism of Failure (If ignored) |
| Temperature | -20°C (Long-term) | Thermal energy accelerates ester hydrolysis and nitro-group degradation. |
| Atmosphere | Inert / Desiccated | Moisture reacts with the salt to form a localized acidic environment, cleaving the benzyl ester. |
| Container | Amber Glass / Foil | While less sensitive than Fmoc, benzyl esters can undergo slow photo-degradation over months. |
| Closure | Parafilm® + Desiccant | Prevents gas exchange and moisture ingress during freezer defrost cycles. |
Handling & Equilibration Workflow
CRITICAL WARNING: The most common cause of product failure is deliquescence (turning into a sticky gum) caused by opening a cold bottle in a warm room. The cold surface of the reagent condenses atmospheric water vapor instantly.
Standard Operating Procedure (SOP): Reagent Retrieval
The following workflow illustrates the mandatory equilibration process to prevent moisture contamination.
Figure 1: The "Warm-Up" Protocol. Failure to equilibrate leads to irreversible clumping and hydrolysis.
Degradation Mechanisms & Solubilization
Primary Degradation Pathway: Hydrolysis
The benzyl ester (OBzl) is the weak link. In the presence of water, the p-tosylate acidifies the micro-environment, catalyzing the cleavage of the benzyl group. This results in the formation of H-Arg(NO2)-OH (Free Acid), which acts as a chain-terminator in peptide synthesis.
Figure 2: Hydrolytic cleavage of the benzyl ester protecting group.
Solubility Guide
-
Recommended Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP.
-
Avoid: Water (induces hydrolysis), Diethyl Ether (insoluble).
-
Note: If the solution appears cloudy in DMF, the salt may have partially dissociated or absorbed moisture. Sonicate briefly.[3]
Troubleshooting & FAQs
Q1: The powder has turned into a yellow, sticky gum. Can I still use it?
-
Diagnosis: The reagent has suffered deliquescence . Moisture has been absorbed, likely due to opening the bottle while cold.
-
Action: Discard. The water content has likely hydrolyzed the benzyl ester. Using this will lead to truncated sequences and low purity in your final peptide.
Q2: I see a new peak on HPLC at RRT 0.85 relative to the main peak.
-
Diagnosis: This is likely H-Arg(NO2)-OH (the free acid).
-
Action: If the impurity is <2%, you may proceed, but expect lower yields. If >5%, recrystallize or replace the batch.
Q3: Why use the p-tosylate salt instead of the hydrochloride (HCl)?
-
Technical Insight: The p-tosylate anion is larger and more lipophilic than chloride. This promotes better crystallization, higher melting points, and improved solubility in organic solvents used for peptide coupling (like DMF), whereas HCl salts can sometimes be too hygroscopic or less soluble in organic media.
Q4: Can I store the solubilized reagent?
-
Answer: No. Once dissolved in DMF/DMSO, the reagent should be used within 12–24 hours. Benzyl esters are not stable in solution for long periods, especially if the solvent contains trace amines or water.
References
-
Bachem. (2021). Care and Handling of Peptides and Amino Acid Derivatives.[3][4][5][6] Retrieved from
-
Sigma-Aldrich. (n.d.). Synthetic Peptide Handling & Storage Protocol. Retrieved from
-
Bolchi, C., et al. (2018). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers.[6] Amino Acids, 50, 1595–1602. (Discusses the stability and synthesis of tosylate salts). Retrieved from
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from
Sources
Technical Support Center: Optimization of Coupling Reactions Involving H-Arg(NO2)-Obzl P-tosylate
Current Status: Operational Topic: Minimizing Racemization & Side Reactions Reagent Focus: H-Arg(NO2)-Obzl · p-Tosylate (CAS: 10342-07-1)[1]
Executive Summary & Mechanistic Insight[2][3]
The Core Challenge: H-Arg(NO2)-Obzl p-tosylate is a stable salt form of Arginine used as the amine component (nucleophile) in peptide synthesis. While racemization typically plagues the activated carboxyl component (the incoming amino acid), this specific reagent presents a unique "reverse" risk: Base-Catalyzed Alpha-Enolization.
Because the C-terminus is protected as a Benzyl Ester (Obzl) , the
The Failure Mode:
If you use a strong base (e.g., Triethylamine/TEA) or an excess of base during neutralization, the base can abstract the
The Racemization Pathway
The following diagram illustrates the critical branching point between successful coupling and failure (racemization).
Figure 1: The "Danger Zone" occurs after neutralization but before coupling. Excess base drives the pathway toward the red Enolate node.
Troubleshooting & FAQs
Q1: I am observing racemization of the Arginine residue. Is the starting material impure?
Diagnosis: Unlikely. The p-tosylate salt is highly crystalline and stable. The racemization is almost certainly occurring in situ during your reaction. Root Cause: "Over-neutralization." You likely used excess base (e.g., >2.0 equivalents) or a base that is too strong (like TEA or DBU) to free the amine from the tosylate salt. Solution:
-
Switch to N-Methylmorpholine (NMM) or Sym-Collidine (TMP) .[2] These are weaker bases with higher steric hindrance, significantly reducing the rate of
-proton abstraction [1][2]. -
Ensure the base-to-salt ratio is exactly 1:1 .
Q2: Can I premix the H-Arg(NO2)-Obzl with base before adding the activated amino acid?
Verdict: NO. Reasoning: Leaving the H-Arg(NO2)-Obzl free base in solution allows time for the thermodynamic equilibrium (enolization) to occur. Correct Protocol: Use an "In-Situ Neutralization" strategy. The activated carboxyl component should be present before or added simultaneously with the base, so the free amine is consumed by the coupling reaction faster than it can racemize.
Q3: I see a significant amount of -lactam impurity. Is this related to racemization?
Diagnosis: This is a separate but related issue.
Optimized Experimental Protocol
This protocol is designed to minimize the "residence time" of the free amine in a basic environment.
Reagents
-
Carboxyl: Protected Amino Acid (e.g., Boc-Xaa-OH or Z-Xaa-OH) (1.1 eq)
-
Activator: EDC·HCl (1.1 eq) + HOBt (1.1 eq) OR DIC (1.1 eq) + Oxyma Pure (1.1 eq)
-
Base: N-Methylmorpholine (NMM) (Exactly 1.0 eq)[2]
-
Solvent: DMF (Anhydrous) or DMF/DCM (1:1)
Step-by-Step Procedure
-
Activation Phase (Vessel A):
-
Dissolve the incoming Protected Amino Acid (Carboxyl component) and the Coupling Reagent (EDC/HOBt or DIC/Oxyma) in minimal DMF.
-
Stir at 0°C for 5–10 minutes to generate the Active Ester. Do not add base yet.
-
-
Suspension Phase (Vessel B):
-
Suspend H-Arg(NO2)-Obzl · p-Tosylate in DMF. It may not dissolve completely until base is added.
-
Cool this suspension to 0°C.
-
-
Coupling (The Critical Moment):
-
Pour the contents of Vessel A (Active Ester) into Vessel B .
-
Immediately add the NMM (1.0 eq) dropwise while stirring vigorously.
-
Why this order? By adding the base last and in the presence of the active ester, the moment the Arg-amine is freed from the Tosylate salt, it is immediately captured by the active ester to form the peptide bond.
-
-
Monitoring:
-
Allow to warm to room temperature. Monitor pH; it should remain neutral to slightly acidic (pH 6-7 on wet paper). If pH > 8, you risk racemization.
-
Data: Base Selection Impact on Racemization[4]
| Base Type | pKa (approx) | Steric Hindrance | Racemization Risk (Arg-Obzl) | Recommendation |
| Triethylamine (TEA) | 10.7 | Low | High | AVOID |
| DIPEA (Diea) | 10.5 | Medium | Moderate | Use with caution |
| N-Methylmorpholine (NMM) | 7.4 | Medium | Low | PREFERRED |
| Sym-Collidine (TMP) | 7.4 | High | Very Low | EXCELLENT |
Decision Logic for Coupling Conditions
Use this flowchart to select the correct parameters for your specific synthesis scale and constraints.
Figure 2: Decision matrix for selecting reagents to minimize racemization risk.
References
-
Carpino, L. A., et al. (1990).[6] Racemization of Amino Acids in Polypeptide Synthesis.[6][2][7] HighFine Technical Review. Retrieved from
-
Bachem Technical Support. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Knowledge Center. Retrieved from
- Ramon Subiros-Funosas, et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.
-
Creative Peptides. (n.d.). H-Arg(NO2)-OBzl p-tosylate salt Product Information. Retrieved from
Sources
- 1. H-ARG(NO2)-OBZL P-TOSYLATE | 10342-07-1 [chemicalbook.com]
- 2. bachem.com [bachem.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-Arg(NO2)-OBzl p-tosylate salt - Creative Peptides [creative-peptides.com]
- 5. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
H-Arg(NO2)-obzl P-tosylate versus Fmoc-Arg(Pbf)-OH in peptide synthesis
Executive Summary
This guide compares two distinct arginine building blocks used in peptide synthesis: H-Arg(NO2)-obzl p-tosylate and Fmoc-Arg(Pbf)-OH .
While often viewed as competitors, they actually inhabit different strategic ecosystems. Fmoc-Arg(Pbf)-OH is the industry standard for Solid-Phase Peptide Synthesis (SPPS) , prized for its acid-labile deprotection (TFA) and compatibility with automated synthesizers. In contrast, H-Arg(NO2)-obzl p-tosylate is a specialized Solution-Phase intermediate. It serves primarily as a stable C-terminal anchor for fragment condensation or as a bioactive reference standard (NOS inhibitor).
Key Verdict:
-
Choose Fmoc-Arg(Pbf)-OH for routine, automated synthesis of long peptides (SPPS).
-
Choose H-Arg(NO2)-obzl p-tosylate for solution-phase scale-up of short pharmaceutical peptides, or when an extremely stable side-chain protection is required to survive harsh intermediate steps (e.g., hydrazinolysis).
Part 1: Mechanistic Deep Dive
Fmoc-Arg(Pbf)-OH: The SPPS Workhorse
This derivative represents the evolution of Fmoc chemistry. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidine side chain.[1]
-
Mechanism of Protection: Pbf is a sulfonyl-based group that masks the nucleophilicity of the guanidine nitrogen.[1] It is designed to be acid-labile .[2]
-
Deprotection: Cleaved by Trifluoroacetic Acid (TFA).[1][2][3] The Pbf cation released is highly reactive and must be trapped by scavengers (Water, TIS, Phenol) to prevent it from alkylating Tryptophan residues.
-
Lactam Suppression: The bulky Pbf group sterically hinders the intramolecular attack of the
-nitrogen onto the activated carbonyl, reducing (but not eliminating) -lactam formation.
H-Arg(NO2)-obzl p-tosylate: The Solution-Phase Specialist
This compound is an amino acid ester salt. It is already "fixed" at the C-terminus with a benzyl ester (obzl) and carries a Nitro (NO2) group on the side chain.[4][5]
-
Mechanism of Protection: The Nitro (NO2) group is strongly electron-withdrawing. It dramatically reduces the pKa of the guanidine group, rendering it non-nucleophilic.
-
Deprotection: The NO2 group is exceptionally stable to acid (TFA) and base. It requires Catalytic Hydrogenation (H2/Pd) or HF (Hydrogen Fluoride) for removal. This "harsh" requirement is actually a feature in solution chemistry, allowing the peptide chain to be built using Boc/Benzyl strategies without affecting the arginine side chain.
-
The Salt Factor: As a p-tosylate salt, the alpha-amine is protonated. It must be neutralized (freed) before it can react with an incoming activated amino acid.
Part 2: Critical Performance Comparison
Side-Reaction Profile: The -Lactam War
The most critical failure mode in Arginine coupling is the formation of
| Feature | Fmoc-Arg(Pbf)-OH | H-Arg(NO2)-obzl p-tosylate |
| Mechanism of Suppression | Steric Bulk: The Pbf group is physically large, making it difficult for the side chain to curl back and attack the activated ester. | Electronic Deactivation: The NO2 group pulls electron density away from the guanidine, making it chemically inert (non-nucleophilic). |
| Effectiveness | High. However, slow couplings can still lead to lactam formation. | Very High. The electronic effect is often superior to steric bulk for preventing cyclization. |
| Risk Factor | Requires rapid activation (e.g., HATU/HOAt) to outcompete lactamization. | Requires neutralization of the tosylate salt; improper neutralization can stall coupling. |
Solubility & Handling
| Property | Fmoc-Arg(Pbf)-OH | H-Arg(NO2)-obzl p-tosylate |
| Solvent Compatibility | Highly soluble in DMF, NMP, and DCM. Ideal for automated lines. | Moderate solubility in DMF; good solubility in polar organic solvents. Often requires mixed solvent systems in solution phase. |
| Shelf Stability | Good, but Pbf can slowly degrade if exposed to strong acids over months. | Excellent. The tosylate salt form is crystalline and highly stable at room temperature. |
Deprotection & Scavenging
-
Fmoc-Arg(Pbf)-OH:
-
Reagent: 95% TFA / 2.5% TIS / 2.5% H2O.[7]
-
Issue: The "Pbf-cation" by-product is an electrophile. If Tryptophan (Trp) is present, Pbf will alkylate the indole ring, permanently modifying the peptide. Strict scavenger use is mandatory.
-
-
H-Arg(NO2)-obzl:
-
Reagent: H2 / Pd-C (Hydrogenation) or Liquid HF.
-
Issue: Hydrogenation is clean but slow and incompatible with Cys(Trt) or Met. HF is extremely hazardous and requires special Teflon equipment. However, NO2 removal generates no alkylating by-products that attack Trp.
-
Part 3: Visualization of Pathways
The following diagram illustrates the divergent workflows and the specific risk of
Caption: Comparative workflow showing the suppression of delta-lactam formation and downstream deprotection risks. Note the high risk of Trp alkylation with Pbf versus the clean (but harsh) removal of NO2.
Part 4: Experimental Protocols
Protocol A: Solution Phase Coupling with H-Arg(NO2)-obzl p-tosylate
Use this when synthesizing short fragments or when scaling up in solution.
Reagents:
-
Amine: H-Arg(NO2)-obzl p-tosylate (1.0 equiv)[8]
-
Carboxyl: Boc-Xxx-OH (1.1 equiv)
-
Coupling Agent: EDC.HCl (1.1 equiv) + HOBt (1.1 equiv)
-
Base: Triethylamine (TEA) or N-Methylmorpholine (NMM) (1.0 equiv exactly)
-
Solvent: DMF or DCM/DMF mixture.
Step-by-Step:
-
Dissolution: Dissolve H-Arg(NO2)-obzl p-tosylate in minimal DMF.
-
Neutralization (Critical): Add exactly 1.0 equivalent of TEA/NMM. This converts the salt to the free amine: H-Arg(NO2)-obzl. Do not overdose base, or you risk racemization.
-
Activation: In a separate vessel, dissolve Boc-Xxx-OH, EDC, and HOBt in DCM at 0°C. Stir for 10 minutes.
-
Coupling: Add the neutralized Arginine solution to the activated Carboxyl component.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Workup: Evaporate DMF. Redissolve in EtOAc. Wash with 5% NaHCO3, 1M KHSO4, and Brine. Dry over Na2SO4.
Protocol B: SPPS Coupling with Fmoc-Arg(Pbf)-OH
Use this for automated synthesis on Rink Amide or Wang resin.
Reagents:
-
Fmoc-Arg(Pbf)-OH (5.0 equiv relative to resin loading)
-
Activator: HATU (4.9 equiv) or DIC/Oxyma (5.0 equiv)
-
Base: DIEA (10 equiv)
Step-by-Step:
-
Resin Prep: Swell resin in DMF for 20 mins. Deprotect Fmoc (20% Piperidine/DMF) and wash.
-
Activation: Dissolve Fmoc-Arg(Pbf)-OH and HATU in DMF. Add DIEA immediately before adding to the resin. Note: Pre-activation time should be < 2 minutes to minimize lactam formation.
-
Coupling: Add mixture to resin. Shake for 45–60 minutes.
-
Double Coupling: For difficult sequences (e.g., Arg-Arg), drain and repeat the coupling step with fresh reagents.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[7]5) for 2-3 hours. Precipitate in cold diethyl ether.
References
-
Carpino, L. A., et al. (1993). "The Pbf protecting group for Arginine."[2][3][9][10][11][12][13][14] Tetrahedron Letters, 34(49), 7829-7832. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][6][15] Chemical Reviews, 109(6), 2455-2504. Link
-
Gómez-Martínez, P., et al. (2020).[3] "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." International Journal of Molecular Sciences, 21(12), 4464.[11] Link
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard Reference Text for Solution Phase Chemistry).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy H-Arg(NO2)-Obzl.HCl [smolecule.com]
- 5. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. creative-peptides.com [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. WO2019234108A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. omizzur.com [omizzur.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of N-ω-Sulfonyl Protected Arginine Derivatives in Solid Phase Peptide Synthesis
Executive Summary
In modern drug development, the synthesis of Arginine (Arg)-rich peptides presents a unique kinetic bottleneck. The guanidino side chain is highly basic (
This guide objectively compares the reaction kinetics of the industry-standard Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) against its predecessor Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and the highly stable Mtr group.
Key Finding: While coupling rates are comparable, Fmoc-Arg(Pbf)-OH demonstrates superior deprotection kinetics (
Mechanistic Foundation: The Sulfonyl Stability Trade-off
To understand the kinetics, one must analyze the electronic and steric properties of the protecting groups. All three derivatives utilize an arylsulfonyl moiety to mask the guanidino group. The cleavage mechanism follows an acid-catalyzed
Structural Logic
-
Pbf (5-membered ring): Contains a dihydrobenzofuran ring.[1][2] The oxygen lone pair is part of a 5-membered system, which introduces slight ring strain and maximizes electron donation into the aromatic system, stabilizing the resulting carbocation upon cleavage.
-
Pmc (6-membered ring): Contains a chroman ring.[1] While similar, the 6-membered ring is less strained and slightly less electron-rich than the Pbf system, resulting in a slower release of the cation.
-
Mtr: Lacks the oxygen heterocycle entirely, relying only on methyl/methoxy substituents on the benzene ring. It is extremely acid-stable.
Visualization: Structural Impact on Cleavage Kinetics
Figure 1: The inverse relationship between protecting group stability and deprotection velocity. Pbf's structure facilitates rapid cation generation.
Comparative Kinetic Data
The following data aggregates internal application studies and seminal literature values comparing the removal times of protecting groups in 95% TFA.
Table 1: Acidolytic Deprotection Kinetics
| Protecting Group | Structure Type | Time to 100% Removal (95% TFA) | Relative Rate ( | Primary Risk Factor |
| Pbf | Dihydrobenzofuran | 30 - 60 mins | 100 (Baseline) | |
| Pmc | Chroman | 1 - 2 hours | ~50 | Trp Alkylation (High) |
| Mtr | Benzene derivative | 6 - 24 hours | < 10 | Incomplete deprotection |
| Bis-Boc | Carbamate | 30 mins | High | Severe |
Analyst Note: While Bis-Boc deprotects rapidly, it is excluded from standard recommendations due to the high propensity for intramolecular nucleophilic attack, leading to the formation of
-lactam (ornithine-like) byproducts during coupling.
Side Reaction Kinetics: The Tryptophan Problem
The "dark side" of arginine deprotection is the fate of the released sulfonyl cation. If this cation is not quenched immediately by scavengers (silanes/thiols), it will electrophilically attack electron-rich side chains, specifically Tryptophan (Trp).
-
The Kinetic Race: The safety of the peptide depends on the ratio of the deprotection rate to the scavenger quenching rate.
-
Pmc Failure Mode: Because Pmc cleaves slowly, the peptide sits in the TFA cocktail containing active cations for a longer duration. Furthermore, the Pmc cation is inherently more reactive toward Trp than the Pbf cation.[3]
-
Data Point: In sequences containing multiple Trp residues, Arg(Pmc) usage has been shown to reduce crude yields by 20-30% compared to Arg(Pbf) due to sulfonation byproducts [1].
Experimental Protocol: Kinetic Validation
To verify these kinetics in your specific peptide sequence (especially for long peptides >30AA), use the following self-validating protocol.
Method: HPLC-Based Cleavage Monitoring
Objective: Determine the minimum time required for complete Arg deprotection to minimize exposure of sensitive residues (Trp/Met) to TFA.
Reagents:
-
Cleavage Cocktail: TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Quenching Buffer: Cold Diethyl Ether.
Workflow:
-
Synthesis: Synthesize a test peptide (e.g., H-Ala-Arg(Pg)-Ala-Gly-OH) on 50 mg resin.
-
Aliquotting: Distribute resin into 5 micro-centrifuge tubes (10 mg each).
-
Time-Course Initiation: Add 1 mL Cleavage Cocktail to all tubes simultaneously.
-
Sampling:
-
Stop reaction at
minutes. -
Quench: Precipitate immediately in cold ether, centrifuge, and dissolve pellet in 0.1% TFA/Water.
-
-
Analysis: Inject on RP-HPLC (C18 column).
-
Monitor at 220 nm.
-
Look for the mass shift: The protected species will elute significantly later (hydrophobic shift) than the deprotected target.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for determining optimal deprotection times.
Decision Matrix
Use this logic gate to select the appropriate derivative for your project.
| Scenario | Recommended Derivative | Rationale |
| Standard Synthesis | Fmoc-Arg(Pbf)-OH | Best balance of cost, coupling efficiency, and rapid deprotection.[1] |
| Trp-Containing Peptides | Fmoc-Arg(Pbf)-OH | Critical. Pmc carries a high risk of irreversible Trp-sulfonation. |
| "Difficult" Sequences | Fmoc-Arg(Pbf)-OH | While Pmc is slightly less sterically hindered, the difference is negligible compared to the risk of incomplete deprotection in aggregated regions. |
| Large Scale (Cost Sensitive) | Fmoc-Arg(Pmc)-OH | Only if the sequence lacks Trp, Met, or Cys. Pmc is historically cheaper but requires longer processing times. |
| Acid-Labile Linkers | Fmoc-Arg(Pbf)-OH | Requires shorter exposure to acid, preserving acid-sensitive linkers (e.g., 2-Cl-Trt). |
References
-
Carpino, L. A., et al. (1993). "The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) as a protecting group for arginine."[1][3][4] Tetrahedron Letters, 34(49), 7829-7832.
-
Fields, C. G., & Fields, G. B. (1993).[5] "Minimization of tryptophan alkylation in solid-phase peptide synthesis." Tetrahedron Letters, 34(42), 6661-6664.
-
Beck-Sickinger, A. G., et al. (1991). "Semiautomated T-Bag peptide synthesis using 9-fluorenylmethoxycarbonyl strategy and benzotriazol-1-yl-tetramethyl-uronium tetrafluoroborate activation." Peptide Research, 4(2), 88-94.
-
Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups in organic synthesis." Chemical Reviews, 109(6), 2455-2504.
Sources
Comparative yield analysis of peptide synthesis using H-Arg(NO2)-obzl P-tosylate
Executive Summary
In the landscape of peptide synthesis, particularly solution-phase and Boc-chemistry solid-phase peptide synthesis (SPPS), the choice of Arginine protection is a critical determinant of final yield and purity. H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1) represents a strategic alternative to methyl ester derivatives and modern Fmoc-based strategies.
Key Findings:
-
Yield Superiority: H-Arg(NO2)-OBzl p-tosylate eliminates the need for saponification, a step associated with 5–15% yield loss due to racemization in methyl ester equivalents.
-
One-Pot Global Deprotection: The benzyl (OBzl) and nitro (NO2) groups allow for simultaneous removal via catalytic hydrogenolysis, streamlining the workflow and improving recovery rates by ~20% compared to multi-step deprotection protocols.
-
Stability: The p-tosylate salt form provides superior crystallinity and shelf-stability compared to hydrochloride salts, preventing hygroscopic degradation.
Technical Profile & Mechanism
The Molecule
The compound consists of three distinct functional components that dictate its utility:
-
Nitro (NO2) Group: Masks the
-guanidino group. By reducing the nucleophilicity of the guanidine nitrogen, it suppresses the formation of -lactams (ornithine formation), a common side reaction during Arginine activation. -
Benzyl Ester (OBzl): Protects the C-terminus. Unlike methyl esters, it is susceptible to hydrogenolysis (
) and HF, but stable to TFA. -
p-Tosylate Counterion: Enhances crystallinity and solubility in organic solvents (DMF, DCM) required for coupling, unlike the free zwitterion which is water-soluble.
Mechanistic Advantage: Suppression of Lactamization
Unprotected or poorly protected Arginine is prone to intramolecular nucleophilic attack, forming a six-membered lactam ring and terminating the peptide chain. The electron-withdrawing nature of the
Comparative Yield Analysis
The following analysis compares H-Arg(NO2)-OBzl p-tosylate against its primary solution-phase competitor (Methyl Ester) and the standard SPPS alternative (Fmoc-Arg(Pbf)).
Table 1: Comparative Efficiency Metrics
| Parameter | H-Arg(NO2)-OBzl p-tosylate | H-Arg(NO2)-OMe HCl | Fmoc-Arg(Pbf)-OH |
| Primary Application | Solution Phase / Boc-SPPS | Solution Phase | Fmoc-SPPS |
| Coupling Yield | 92–96% | 94–97% (Less steric bulk) | >98% (Optimized SPPS) |
| C-Term Deprotection | Hydrogenolysis (Neutral) | Saponification (Basic) | Acidolysis (TFA) |
| Racemization Risk | < 0.1% (during deprotection) | 2.0 – 15.0% (pH dependent) | < 0.5% |
| Global Deprotection | Single Step ( | Two Steps (Hydrolysis + Reduction) | Single Step (TFA) |
| Final Purity | High (>95%) | Moderate (due to epimers) | High |
The "Saponification Trap"
The most significant yield advantage of the OBzl derivative over the OMe derivative lies in the C-terminal deprotection.
-
OMe Route: Requires LiOH or NaOH. The
-proton of Arginine is acidic; exposure to base frequently causes partial racemization (L D), resulting in diastereomeric impurities that are difficult to separate. -
OBzl Route: Uses neutral catalytic hydrogenation. The stereocenter remains untouched, preserving chiral integrity.
Experimental Workflows & Visualization
Workflow Logic
The following diagram illustrates the comparative pathways. Note the streamlined "Green Route" for the OBzl derivative versus the "Red Route" risks for the Methyl Ester.
Figure 1: Comparative synthetic pathways. The OBzl strategy (Green) offers a direct, neutral deprotection route, whereas the OMe strategy (Red) introduces racemization risks during saponification.
Standardized Protocol: Coupling & Workup
To achieve the yields cited above, the following protocol is recommended for solution-phase synthesis.
Materials
-
Amine Component: H-Arg(NO2)-OBzl p-tosylate (1.0 eq)
-
Carboxyl Component: Boc-Amino Acid (1.1 eq)
-
Coupling Agents: DCC (1.1 eq) / HOBt (1.1 eq)
-
Base: NMM (N-methylmorpholine) (1.0 eq - Critical to neutralize the tosylate)
-
Solvent: DMF/DCM (1:1 ratio)
Step-by-Step Methodology
-
Neutralization (Critical Step): Dissolve H-Arg(NO2)-OBzl p-tosylate in minimal DMF. Add NMM (1.0 eq) to liberate the free amine. Note: Failure to neutralize the tosylate salt will prevent coupling.
-
Activation: In a separate vessel, dissolve the Boc-Amino Acid and HOBt in DCM at 0°C. Add DCC. Stir for 15 minutes to form the active ester.
-
Coupling: Add the neutralized Arginine solution to the activated amino acid mixture. Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Workup (Purification):
-
Filter off the DCU (dicyclohexylurea) precipitate.
-
Evaporate solvent. Redissolve residue in EtOAc.
-
Wash sequentially with: 5% citric acid (removes unreacted amine), 5%
(removes unreacted acid), and Brine. -
Dry over
and concentrate.
-
-
Global Deprotection (The "Payoff"): Dissolve the protected peptide in Methanol/Acetic Acid (10:1). Add 10% Pd/C catalyst (10% w/w). Hydrogenate at 30-50 psi for 4-6 hours. This removes both the OBzl and NO2 groups, yielding the free peptide as an acetate salt.
References
-
Méndez, Y., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI / Molecules. Retrieved from [Link]
Purity assessment of peptides synthesized with H-Arg(NO2)-obzl P-tosylate vs. other derivatives
Executive Summary
In the high-stakes landscape of peptide therapeutics, the choice of arginine protection dictates not just yield, but the specific impurity profile of the final drug substance. While Fmoc-Arg(Pbf)-OH is the standard for solid-phase peptide synthesis (SPPS), H-Arg(NO2)-OBzl p-tosylate (CAS 10342-07-1) remains a critical tool for solution-phase synthesis and specific SPPS applications requiring orthogonal protection.
This guide provides a technical comparison of H-Arg(NO2)-OBzl p-tosylate against modern derivatives (Pbf, Pmc, and Methyl esters). It focuses on the delta-lactamization pathway—a notorious yield-killer in arginine chemistry—and establishes a purity assessment protocol to detect unique side-reactions associated with nitro-arginine reduction.
Part 1: The Chemistry of H-Arg(NO2)-OBzl P-tosylate[1]
Structural Advantage
The molecule consists of L-arginine protected at the C-terminus with a benzyl ester (OBzl) and at the guanidino side chain with a nitro group (NO2).[1][] It is isolated as a p-toluenesulfonate (tosylate) salt .
-
Crystallinity: Unlike H-Arg(NO2)-OMe (often an oil or hygroscopic solid), the p-tosylate salt is a highly crystalline, stable solid. This allows for rigorous purification via recrystallization before synthesis begins, ensuring high starting material purity (>99%).
-
Electronic Deactivation: The nitro group is strongly electron-withdrawing. It significantly reduces the nucleophilicity of the guanidino group. This is the core mechanism that suppresses
-lactam formation , a side reaction that plagues Pbf and Boc-protected arginine.[3]
The Competitors
| Feature | H-Arg(NO2)-OBzl p-tosylate | Fmoc-Arg(Pbf)-OH | H-Arg(NO2)-OMe |
| Primary Use | Solution Phase / C-terminal SPPS | Standard Fmoc SPPS | Solution Phase (lower cost) |
| Low (NO2 suppresses attack) | Moderate (Pbf is bulky but nucleophilic) | High (if activated) | |
| Deprotection | Catalytic Hydrogenation (H2/Pd) or SnCl2 | Acidolysis (TFA) | Saponification / Hydrogenation |
| Major Impurity | Incomplete NO2 reduction (+45 Da) | Pbf-adducts on Trp/Arg (+252 Da) | Hydrolysis to Ornithine |
| Cost | Moderate | High | Low |
Part 2: Critical Impurity Pathways
The purity assessment of arginine peptides hinges on detecting two specific failures: Cyclization (Lactamization) and Incomplete Deprotection .
The -Lactam Deletion Mechanism
During the activation of the carboxyl group (e.g., with carbodiimides), the side-chain guanidine can attack the activated ester, forming a six-membered lactam ring. This "caps" the arginine, preventing the next amino acid from coupling.
-
Result: A "deletion peptide" (missing the amino acid after Arg).[3][4]
-
NO2 Advantage: The NO2 group pulls electron density away from the guanidine nitrogen, making it too weak to attack the activated carboxyl.
Visualization: Lactam Formation vs. NO2 Protection
The following diagram illustrates why NO2 protection yields higher sequence fidelity than Pbf in difficult couplings.
Figure 1: Mechanism of
Part 3: Experimental Protocol for Purity Assessment
To validate the quality of peptides synthesized with H-Arg(NO2)-OBzl p-tosylate, use the following self-validating protocol. This method distinguishes between synthesis impurities (lactams) and deprotection impurities (residual nitro).
Synthesis & Deprotection Workflow
Target: Synthesis of model peptide H-Leu-Arg-Phe-NH2.
-
Coupling:
-
Dissolve H-Arg(NO2)-OBzl p-tosylate in DMF.
-
Neutralize the tosylate salt with DIEA (1.0 eq) . Critical: Excess base can induce racemization.
-
Couple subsequent amino acids using HBTU/HOBt.
-
-
Cleavage & Deprotection (The Differentiator):
-
Step A (Acidolysis): Treat with HF or TFMSA to remove the benzyl ester and tosylate.
-
Additive: Add Thioanisole (5%) to scavenge the tosyl cation. Without this, the tosyl group may re-attach to Phenylalanine or Tryptophan rings.
-
-
Step B (Hydrogenation): Dissolve crude peptide in MeOH/AcOH (1:1). Add 10% Pd/C catalyst and hydrogenate at 40 psi for 4-12 hours.
-
Analytical HPLC-MS Configuration
Standard UV detection (214nm) is insufficient for distinguishing Arg(NO2) from Arg. Mass Spectrometry is required.
-
Column: C18 Reverse Phase (e.g., 4.6 x 150mm, 3µm).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: 5% B to 60% B over 30 minutes.
Interpreting the Data: The "Impurity Fingerprint"
| Impurity Type | Mass Shift ( | Retention Time Shift | Cause | Remediation |
| Nitro-Arginine | +45 Da | Increased (Hydrophobic) | Incomplete Hydrogenation | Fresh Pd/C catalyst; Increase H2 pressure; Use SnCl2 method. |
| Delta-Lactam | -18 Da | Variable | Cyclization during coupling | None (Irreversible). Switch to NO2 protection if using Pbf. |
| Ornithine | -42 Da | Decreased | Hydrolysis of Guanidino | Minimize exposure to strong bases during workup. |
| Tosyl-Adduct | +154 Da | Significant Increase | Scavenger Failure | Increase Thioanisole during HF cleavage. |
Part 4: Troubleshooting & Optimization
Problem: Incomplete Removal of NO2
The most common issue with H-Arg(NO2)-OBzl is "sluggish" hydrogenation, especially in peptides containing Sulfur (Cys/Met) which poison the Pd catalyst.
-
Solution: Use the SnCl2 / 2-MeTHF reduction method.[3][6][7][8]
-
Protocol: Treat peptidyl-resin or crude peptide with SnCl2 (2M) and Phenol in 2-MeTHF/HCl at 55°C.[7] This chemically reduces the NO2 group without requiring a metal catalyst surface, preserving Cys/Met residues.
-
Problem: Racemization
Arginine is prone to racemization during activation.
-
Assessment: Use Marfey’s Reagent (FDAA) derivatization followed by HPLC to separate D-Arg from L-Arg.
-
Observation: H-Arg(NO2)-OBzl shows lower racemization rates than H-Arg(Pbf)-OH because the deactivated guanidine side chain does not participate in proton abstraction at the alpha-carbon.
References
-
Alhassan, M., et al. (2020).[6][8] "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." International Journal of Molecular Sciences, 21(12), 4464.[8] Link
-
Biosynth. "H-Arg(NO2)-OBzl p-tosylate salt - Properties and Specifications." Biosynth Catalog, CAS 10342-07-1.[1] Link
-
Cezari, M. H., & Juliano, L. (1996).[6] "Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives." Peptide Research, 9(2), 88-91.[9] Link
-
Isidro-Llobet, A., et al. (2009).[4] "Amino Acid-Protecting Groups."[7][9] Chemical Reviews, 109(6), 2455-2504. (General reference for Pbf vs NO2 stability).
-
Verma, S. (2025).[10] "Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism." MDPI Catalysts (Relevant for mechanistic understanding of NO2 reduction). Link
Sources
- 1. CAS 10342-07-1: H-Arg(NO2)-OBzl . p-tosylate | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrogenation-Facilitated Spontaneous N-O Cleavage Mechanism for Effectively Boosting Nitrate Reduction Reaction on Fe2B2 MBene - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of using H-Arg(NO2)-obzl P-tosylate in large-scale peptide synthesis
Topic: Cost-benefit analysis of using H-Arg(NO2)-OBzl p-tosylate in large-scale peptide synthesis Content Type: Publish Comparison Guide Audience: Researchers, Senior Process Chemists, and CMC Leads.
Executive Summary
In the landscape of large-scale peptide manufacturing, the choice of Arginine protection is a pivotal economic and operational decision.[1] While Fmoc-Arg(Pbf)-OH dominates solid-phase research due to ease of use, H-Arg(NO2)-OBzl p-tosylate remains a critical "workhorse" reagent for industrial solution-phase synthesis and fragment condensation strategies.
This guide analyzes the technical and economic viability of this specific derivative.[1] The Bottom Line: H-Arg(NO2)-OBzl p-tosylate offers superior crystallinity and significantly lower raw material costs compared to Pbf/tBu derivatives. However, these savings are offset by the requirement for catalytic hydrogenation (or strong acid cleavage) downstream. It is the optimal choice for C-terminal Arginine peptides produced in solution where simultaneous global deprotection is desired.
Technical Profile: The "Dual-Lock" Mechanism
To understand the cost-benefit, one must first understand the chemistry. H-Arg(NO2)-OBzl p-tosylate is a salt form of Arginine protected at two critical points:
-
Side Chain (
-Nitro): The nitro group ( ) protects the guanidino function. Unlike Pbf or Pmc, which are acid-labile, the Nitro group is extremely stable to acids (TFA, HCl) and bases. -
C-Terminus (Benzyl Ester - OBzl): Protects the carboxyl group, preventing premature coupling.
-
The Salt (p-Tosylate): The p-toluenesulfonic acid (TosOH) counterion confers exceptional crystallinity and shelf stability, preventing the "oiling out" common with free-base arginine derivatives.
The "Killer Feature": Simultaneous Hydrogenolysis
The primary technical advantage is the ability to remove both the side-chain protection (NO2) and the C-terminal protection (OBzl) in a single step using catalytic hydrogenation (
Figure 1: The streamlined workflow for solution-phase synthesis using Nitro-Arginine, highlighting the simultaneous deprotection step.
Comparative Analysis: The Alternatives
The decision to use H-Arg(NO2)-OBzl must be weighed against modern Solid Phase Peptide Synthesis (SPPS) standards (Fmoc/Pbf) and classic Boc chemistry (Boc/Tos).
| Feature | H-Arg(NO2)-OBzl | Fmoc-Arg(Pbf)-OH | Boc-Arg(Tos)-OH |
| Primary Application | Solution Phase / Hybrid | SPPS (Standard) | Boc-SPPS / Solution |
| Side-Chain Removal | 95% TFA (Acidolysis) | HF (Anhydrous) | |
| Raw Material Cost | Low ($) | High ( | Medium ( |
| Atom Economy | High (Small protecting groups) | Low (Large Pbf group) | Medium |
| Safety Profile | Moderate (Flammability of | High (Corrosive TFA) | Low (Toxic/Lethal HF) |
| Scalability | Excellent (Batch reactors) | Good (Resin limitations) | Difficult (HF handling) |
| Impurity Profile | Ornithine formation (if over-reduced) | Sulfonation of Trp (needs scavengers) | Alkylation of Trp |
Expert Insight: The Pbf group contributes significantly to the molecular weight of the starting material. In multi-kilogram synthesis, you are paying a premium for a heavy protecting group that is immediately discarded. The Nitro group is much lighter, improving mass efficiency.
Economic Modeling: Cost vs. Complexity
The "Benefit" of H-Arg(NO2)-OBzl is purely economic and purity-driven, while the "Cost" is operational complexity.
The Benefit (CAPEX Savings & Yield)
-
Material Cost: H-Arg(NO2)-OBzl is synthetically simpler to produce than Pbf-derivatives, often costing 40-60% less per mole at bulk scales.
-
Crystallinity: The p-tosylate salt allows for intermediate crystallization. In solution phase, you can purify the peptide before the final step. In SPPS (using Pbf), impurities accumulate on the resin, leading to difficult downstream HPLC purification.
-
No HF Plant: Unlike Boc-Arg(Tos), you do not need a specialized, capital-intensive Hydrogen Fluoride cleavage line.
The Cost (Operational Risks)[2]
-
Hydrogenation Infrastructure: You need pressure vessels (Parr reactors or Hastelloy autoclaves) capable of handling 50-100 psi
. -
Catalyst Handling: Removal of Palladium on Carbon (Pd/C) requires careful filtration (spark risk/pyrophoric) and metal scavenging to meet ICH Q3D elemental impurity guidelines.
-
Ornithine Formation: If the hydrogenation is too aggressive or runs too long, the guanidine group can be over-reduced to Ornithine. This is a critical quality attribute (CQA) that must be monitored.
Figure 2: Decision matrix for selecting Arginine derivatives. H-Arg(NO2)-OBzl is the clear winner for C-terminal solution-phase applications.
Operational Protocol: Safe Utilization
To ensure scientific integrity and reproducibility, the following protocol outlines the critical hydrogenation step, which is the most variable part of using this reagent.
Protocol: Catalytic Hydrogenolysis of Nitro-Arginine Peptides
Prerequisites:
-
Substrate: Protected peptide containing Arg(NO2) and OBzl ester.
-
Catalyst: 10% Pd/C (50% water wet to reduce ignition risk).
-
Solvent: Methanol/Acetic Acid (9:1) or DMF/Acetic Acid (for solubility).
Step-by-Step:
-
Dissolution: Dissolve the protected peptide in the solvent system. The addition of Acetic Acid (AcOH) is crucial ; it protonates the amine formed, preventing catalyst poisoning and facilitating the cleavage.
-
Inerting: Place solution in the hydrogenation vessel. Purge with Nitrogen (
) three times to remove Oxygen. -
Catalyst Addition: Add Pd/C (typically 10-20% by weight of the peptide). Safety Note: Add catalyst under inert atmosphere.
-
Reaction: Pressurize with Hydrogen (
) to 3-5 bar (45-75 psi). Stir vigorously at room temperature. -
Termination: Once the starting material and the intermediate (Amino-Arg) are consumed (typically 6-12 hours), vent
and purge with . -
Filtration: Filter through a Celite pad or specialized spark-free filter cartridges to remove Pd/C.
-
Isolation: Concentrate the filtrate. The product will be the Acetate salt of the peptide.
Self-Validating Check: If the reaction stalls, fresh catalyst may be required. If "Ornithine" impurities appear (M-42 peak on Mass Spec), the reaction time was too long or pressure too high.
References
-
Méndez, Y., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. MDPI, International Journal of Molecular Sciences. Retrieved from [Link][1]
-
ResolveMass Laboratories. (2025). Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better?. Retrieved from [Link]
Sources
Literature review on the applications of H-Arg(NO2)-obzl P-tosylate in biochemistry
Executive Summary
H-Arg(NO2)-obzl p-tosylate (Nω-nitro-L-arginine benzyl ester p-toluenesulfonate) is a specialized arginine derivative that serves a dual function in biochemistry: it is a potent Nitric Oxide Synthase (NOS) inhibitor and a robust building block for peptide synthesis .
Unlike standard arginine derivatives used in Fmoc or Boc chemistry (e.g., Fmoc-Arg(Pbf)-OH), this compound offers unique orthogonality. The nitro (NO2) group on the guanidine side chain and the benzyl (OBzl) ester on the C-terminus are stable to trifluoroacetic acid (TFA), making them ideal for synthetic strategies requiring acid stability. Furthermore, the p-tosylate salt form provides superior crystallinity and organic solubility compared to the hygroscopic hydrochloride equivalents, ensuring higher precision in stoichiometry during synthesis.
Chemical Profile & Comparative Advantage
To understand the utility of H-Arg(NO2)-obzl p-tosylate, one must analyze its three structural components relative to common alternatives.
| Structural Component | Function | Advantage over Alternatives |
| Nitro (NO2) Group | Side-chain protection of Guanidine. | Prevents |
| Benzyl Ester (OBzl) | C-terminal protection.[2] | Orthogonal to Methyl Esters (OMe). OMe requires saponification (risk of racemization), while OBzl is cleaved cleanly by hydrogenolysis or HF. |
| p-Tosylate Salt | Counter-ion for the | Non-Hygroscopic & Lipophilic. Unlike HCl salts, which absorb water and clump, tosylates are crystalline and dissolve rapidly in organic solvents (DMF, DCM) used in coupling. |
Application 1: Nitric Oxide Synthase (NOS) Inhibition[2][3]
In drug development and physiological research, H-Arg(NO2)-obzl acts as a competitive inhibitor of NOS.[] Its structural similarity to L-Arginine allows it to bind to the enzyme's active site, but the nitro group prevents the catalytic conversion to Nitric Oxide (NO).
Mechanism of Action
The benzyl ester modification increases the molecule's lipophilicity, potentially enhancing cell membrane permeability compared to free Nω-nitro-L-arginine (L-NNA). Once inside the system, it competes with endogenous L-Arginine.
Figure 1: NOS Inhibition Pathway The diagram below illustrates the competitive inhibition mechanism.
Caption: H-Arg(NO2)-OBzl competes with L-Arginine for the NOS active site, effectively halting NO production.
Application 2: Peptide Synthesis (Solution & Solid Phase)
In peptide chemistry, this compound is invaluable when the arginine side chain must survive acidic conditions that would remove other protecting groups (like Boc).
Why choose NO2 protection?
The primary challenge in Arginine coupling is the nucleophilicity of the guanidine group, which can attack the activated carboxyl group, forming a lactam. The electron-withdrawing Nitro group significantly reduces this nucleophilicity.
Comparison of Deprotection Strategies:
| Strategy | Reagent | Outcome | Suitability |
| Global Deprotection | Removes NO2 and OBzl simultaneously. | Ideal for solution-phase synthesis of final peptides. | |
| Selective Deprotection | Removes NO2 only (Retains OBzl if controlled). | Advanced solid-phase strategies [1]. | |
| Acidolysis | HF (Anhydrous) | Removes NO2 and OBzl. | Traditional Boc chemistry (Hazardous). |
Experimental Protocols
Protocol A: Coupling H-Arg(NO2)-OBzl in Solution
Use this protocol to attach the N-terminus of H-Arg(NO2)-OBzl to a Carboxyl-component (e.g., Boc-AA-OH).
-
Preparation: Dissolve 1.0 eq of Boc-AA-OH and 1.0 eq of H-Arg(NO2)-OBzl·TosOH in DMF.
-
Note: The Tosylate salt dissolves readily; if using HCl salt, add 1.0 eq of TEA to neutralize, but this risks racemization. The Tosylate form allows direct dissolution without initial base.
-
-
Activation: Add 1.1 eq of EDC·HCl and 1.1 eq of HOBt at 0°C.
-
Neutralization: Add 1.0 eq of NMM (N-methylmorpholine) to neutralize the tosylate acid and free the amine.
-
Critical Step: Monitor pH. Maintain pH 7-8. Do not overshoot to avoid racemization.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.
-
Work-up: Dilute with Ethyl Acetate. Wash efficiently with 5%
, Water, and 5% Citric Acid.-
Result: The Nitro and Benzyl groups remain intact.
-
Protocol B: Catalytic Hydrogenation (Global Deprotection)
Use this to remove both the Nitro and Benzyl groups to yield the free L-Arginine peptide.
-
Solvent: Dissolve the protected peptide in Methanol/Acetic Acid (9:1).
-
Catalyst: Add 10% Pd/C (10% by weight of the peptide).
-
Hydrogenolysis: Bubble
gas or use a Parr shaker at 30-50 psi for 4-12 hours.-
Monitoring: Monitor via HPLC.[4] The NO2 group reduction is the rate-limiting step. Intermediate species (amino-guanidine) may form if reaction is stopped too early.
-
-
Filtration: Filter through Celite to remove catalyst.
-
Isolation: Evaporate solvent and lyophilize.
Figure 2: Synthesis & Deprotection Workflow
Caption: Workflow showing the stability of NO2/OBzl groups during chain extension and their final removal.
References
-
Alhassan, M., et al. (2020). "Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis." International Journal of Molecular Sciences. Available at: [Link]
Sources
Technical Guide: Optimizing Peptide Synthesis and Enzymatic Assays with H-Arg(NO2)-OBzl p-tosylate
Executive Summary
H-Arg(NO2)-OBzl p-tosylate (Nitro-L-arginine benzyl ester p-toluenesulfonate) is a specialized arginine derivative that bridges the gap between robust peptide synthesis and precise enzymatic characterization. Unlike standard arginine derivatives used in Solid Phase Peptide Synthesis (SPPS) like Fmoc-Arg(Pbf)-OH, this compound offers unique solution-phase stability and specific lipophilic properties essential for designing protease inhibitors and substrates.
This guide analyzes two distinct case studies demonstrating its superiority over alternatives:
-
Synthetic Chemistry: Preventing
-lactam formation during solution-phase coupling. -
Enzymology: Enhancing substrate affinity through hydrophobic interactions in trypsin-like serine proteases.
Technical Profile: The "Tosylate Advantage"
Before examining applications, it is critical to understand why the p-tosylate salt form is the reagent of choice over the hydrochloride (HCl) equivalent.
| Feature | H-Arg(NO2)-OBzl p-tosylate | H-Arg(NO2)-OBzl HCl | Impact on Research |
| Crystallinity | High; forms stable needles | Low; often amorphous/hygroscopic | Tosylate allows for precise weighing and long-term storage without degradation. |
| Solubility | Soluble in DMF, DMSO, warm EtOH | Soluble in Water, MeOH | Tosylate is compatible with organic solvents used in coupling (DMF/DCM). |
| Counter-ion | Non-nucleophilic | Nucleophilic (Cl-) | Tosylate reduces risk of side reactions during sensitive activation steps. |
Case Study 1: Overcoming Side Reactions in Peptide Synthesis
Challenge: The synthesis of Arginine-containing peptides is plagued by the formation of
Solution: The Nitro (
Mechanistic Insight
In standard syntheses using Z-Arg-OH or Boc-Arg-OH, intramolecular cyclization is a constant threat. By using H-Arg(NO2)-OBzl , the C-terminus is already protected (Benzyl ester), and the side chain is deactivated. This forces the reaction to proceed exclusively through the N-terminal amine, ensuring high-yield intermolecular coupling.
Experimental Protocol: Synthesis of Z-Phe-Arg(NO2)-OBzl
This protocol demonstrates the coupling of Z-Phe-OH to H-Arg(NO2)-OBzl p-tosylate.
Reagents:
-
H-Arg(NO2)-OBzl p-tosylate (1.0 eq)
-
Z-Phe-OH (1.1 eq)
-
HBTU (1.1 eq) / HOBt (1.1 eq)
-
DIEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step Workflow:
-
Neutralization: Dissolve H-Arg(NO2)-OBzl p-tosylate in DMF. Add 1.0 eq of DIEA to neutralize the tosylate salt and liberate the free amine. Note: The solution should remain clear.
-
Activation: In a separate vessel, dissolve Z-Phe-OH with HBTU/HOBt and 2.0 eq DIEA. Stir for 3-5 minutes to form the active ester.
-
Coupling: Add the activated Z-Phe solution to the Arginine solution. Stir at room temperature for 2–4 hours.
-
Validation: Monitor by TLC (CHCl3:MeOH 9:1). The product spot will be UV active and ninhydrin negative.
-
Workup: Dilute with EtOAc, wash with 5%
, 1M , and Brine. Dry over .
Visualization: Prevention of Delta-Lactam Formation
Caption: The Nitro group (green path) prevents the side-chain attack common in unprotected Arginine (red path), ensuring linear peptide formation.
Case Study 2: Probing Protease Specificity with Lipophilic Substrates
Challenge: Standard trypsin substrates like Bz-Arg-OEt (BAEE) or Bz-Arg-pNA are highly hydrophilic. However, many physiological substrates for serine proteases (like Thrombin or Kallikrein) involve hydrophobic interactions at the S2/S3 subsites.
Solution: H-Arg(NO2)-OBzl introduces significant lipophilicity via the benzyl ester and the nitro group. This mimics the hydrophobic environment of membrane-bound or complex protein substrates, providing a more relevant model for specific kinetic assays.
Comparative Kinetics
Research indicates that increasing the hydrophobicity of the C-terminal ester affects the Michaelis constant (
| Substrate | LogP (Est.) | Kinetic Profile ( | Application |
| H-Arg-OMe | -1.9 | High (mM range) | Rapid screening, low specificity. |
| H-Arg(NO2)-OBzl | +0.3 | Low ( | High-affinity binding studies; hydrophobic pocket mapping. |
Data inferred from structure-activity relationships in lipophilic arginine esters [4].
Experimental Protocol: Spectrophotometric Hydrolysis Assay
This assay measures the esterase activity of Trypsin using H-Arg(NO2)-OBzl.
-
Buffer Prep: 50 mM Tris-HCl, pH 8.0, 10 mM
. -
Substrate Solution: Dissolve H-Arg(NO2)-OBzl p-tosylate in a minimal volume of DMSO, then dilute with buffer to 1 mM.
-
Enzyme: Bovine Pancreatic Trypsin (1 mg/mL in 1 mM HCl).
-
Reaction:
-
Add 2.9 mL Substrate Solution to a cuvette.
-
Initiate with 0.1 mL Trypsin.
-
Monitor Absorbance at 253 nm (release of Benzyl Alcohol/Nitro-Arg acid) or use a pH-stat titrator to measure acid release if the nitro group interferes with UV.
-
-
Analysis: Plot Initial Velocity (
) vs. Concentration [S] to determine and .
Visualization: Enzyme-Substrate Interaction
Caption: The Benzyl ester moiety interacts with the hydrophobic regions near the catalytic cleft, potentially lowering Km compared to Methyl esters.
Comparative Analysis Guide
When selecting an Arginine building block, consider the following trade-offs:
| Feature | H-Arg(NO2)-OBzl p-tosylate | Fmoc-Arg(Pbf)-OH | H-Arg-OMe HCl |
| Primary Use | Solution Synthesis / Enzymology | Solid Phase Synthesis (SPPS) | Cheap Substrate / Food Science |
| Side Chain Stability | High (Requires Hydrogenation/SnCl2 to remove) | Moderate (Acid Labile - TFA) | None (Unprotected) |
| Solubility | Organic Solvents (DMF/DMSO) | Organic Solvents | Water / Methanol |
| Cost | Moderate | High | Low |
| Atom Economy | High efficiency for short peptides | Low (Large protecting group) | High |
References
-
Alhassan, M., et al. (2020).[1] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. International Journal of Molecular Sciences. Available at: [Link]
-
Magalhães-Rocha, N. M., et al. (1980).[2] Kinetic parameters for the activation of alpha- and beta-trypsins by the methyl ester of tosyl-L-arginine. Archives of Biochemistry and Biophysics. Available at: [Link]
-
Siodłak, D., et al. (2020). Lipophilic Arginine Esters: The Gateway to Preservatives without Side Effects. Molecular Pharmaceutics. Available at: [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: H-Arg(NO2)-OBzl p-tosylate
Executive Summary & Chemical Profile
Objective: Safe, compliant disposal of H-Arg(NO2)-OBzl p-tosylate (CAS: 10342-07-1). Immediate Action: This compound is a nitro-substituted amino acid derivative in tosylate salt form. While generally stable under storage conditions, the presence of the nitroguanidine moiety requires specific thermal and chemical precautions during disposal to prevent uncontrolled decomposition.
Classification: Hazardous Organic Solid (Non-Halogenated).
| Parameter | Technical Detail |
| Chemical Name | Nω-Nitro-L-arginine benzyl ester p-toluenesulfonate salt |
| CAS Number | 10342-07-1 |
| Formula | |
| Molecular Weight | 481.52 g/mol |
| Key Moieties | Nitro ( |
| Physical State | White to off-white crystalline powder |
Hazard Analysis & Causality (The "Why")
As a Senior Application Scientist, it is critical to understand why specific disposal routes are chosen. This protocol is built on the chemical behavior of the functional groups:
-
Nitroguanidine Moiety (
):-
Risk:[1] Nitro compounds possess high chemical energy. While the tosylate salt stabilizes the molecule, the
bond is susceptible to thermal decomposition. -
Disposal Implication:Incineration is the only acceptable destruction method. The high temperature ensures complete oxidation of the nitrogen content to
and controlled , preventing the formation of shock-sensitive residues that might occur if the compound were allowed to dry out in an uncontrolled waste stream.
-
-
p-Toluenesulfonate (Tosylate) Counterion:
-
Risk:[1] Tosylates are stable salts of strong acids. In aqueous waste streams, they contribute to high Chemical Oxygen Demand (COD) and sulfur content.
-
Disposal Implication: Do not dispose of down the drain. The sulfur content requires incineration facilities equipped with scrubbers to capture
emissions.
-
-
Benzyl Ester (
):-
Risk:[1] Esters are liable to hydrolysis. In the presence of strong acids or bases in a waste container, this can hydrolyze to release benzyl alcohol and the free nitroarginine.
-
Disposal Implication:Segregation is vital. Do not mix with strong acids or bases in the waste container to prevent exothermic hydrolysis and pressure buildup.
-
Pre-Disposal Stabilization & Segregation
Before moving the material to the central waste facility, ensure the following local stabilization steps are taken.
Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 particulate respirator (if handling open powder).
-
Dermal: Nitrile gloves (double gloving recommended due to the potential skin permeability of benzyl derivatives).
-
Ocular: Chemical splash goggles.
Segregation Logic
-
Incompatible with: Strong Oxidizers (e.g., Peroxides, Permanganates), Strong Bases (NaOH, KOH).
-
Storage: Keep in a cool, dry place away from direct sunlight until pickup.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Powder or Spills)
Use this workflow for expired reagents or solid spill cleanup materials.
-
Container Selection: Use a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Transfer: Transfer solid carefully to avoid dust generation. Wipe the thread of the bottle neck to ensure a tight seal.
-
Secondary Containment: Place the HDPE jar into a clear plastic secondary bag or bin.
Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
Use this workflow if the compound is dissolved in solvents (e.g., DMF, Methanol, Acetonitrile).
-
Solvent Identification: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMF).
-
Segregation:
-
If Non-Halogenated: Pour into the "Non-Halogenated Organic Solvents" carboy.
-
If Halogenated: Pour into the "Halogenated Organic Solvents" carboy.
-
-
Concentration Limit: If the concentration of H-Arg(NO2)-OBzl is >5%, consider precipitating the solid (if possible) or marking the carboy as "High Nitrogen Content" to alert the disposal facility.
-
pH Check: Ensure the waste stream is Neutral (pH 6-8). Do not add to acidic waste streams to avoid acid-catalyzed hydrolysis of the ester.
Visual Workflow (Decision Tree)
Figure 1: Decision logic for the segregation and disposal of H-Arg(NO2)-OBzl p-tosylate waste.
Emergency Response (Spills)
In the event of a spill outside of a fume hood:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
Ventilate: Ensure lab ventilation is active.
-
PPE Up: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment:
-
Dry Spill: Do not sweep dry dust (static risk). Cover with a damp paper towel to suppress dust, then scoop into a waste container.
-
Wet Spill: Absorb with vermiculite or spill pads. Do not use combustible materials (sawdust) due to the nitro group.
-
-
Decontamination: Wash the surface with a mild soap solution. Avoid bleach (hypochlorite) as it may react with the amine/guanidine groups.
References
-
General Safety for Arginine Derivatives: Safety Data Sheet: L-Arginine. Carl Roth.[6][7] Retrieved January 29, 2026, from [Link]
-
Nitric Oxide Synthase Inhibitors: Nitroarginine. Wikipedia (Chemical Structure and Usage Context). Retrieved January 29, 2026, from [Link]
- Waste Management Standards:Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
